molecular formula C₁₆H₁₈N₆O B560606 PI3Kalpha/mTOR-IN-1 CAS No. 1013098-90-2

PI3Kalpha/mTOR-IN-1

Número de catálogo: B560606
Número CAS: 1013098-90-2
Peso molecular: 310.35
Clave InChI: VMGMCPMGGFUNMP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

PI3Kα/mTOR-IN-1 is a potent PI3Kα/mTOR dual inhibitor, with an IC50 of 7 nM for PI3Kα, and Kis of 10.6 nM and 12.5 nM for mTOR and PI3Kα, respectively.

Propiedades

IUPAC Name

2-amino-8-cyclopentyl-4-methyl-6-(1H-pyrazol-4-yl)pyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O/c1-9-12-6-13(10-7-18-19-8-10)15(23)22(11-4-2-3-5-11)14(12)21-16(17)20-9/h6-8,11H,2-5H2,1H3,(H,18,19)(H2,17,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGMCPMGGFUNMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=O)N(C2=NC(=N1)N)C3CCCC3)C4=CNN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Discovery and Synthesis of PI3Kα/mTOR-IN-1

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and pharmacological characterization of PI3Kα/mTOR-IN-1 (CAS No. 1013098-90-2), a potent dual inhibitor of Phosphoinositide 3-kinase alpha (PI3K


) and the Mechanistic Target of Rapamycin (mTOR).

Executive Summary

PI3Kα/mTOR-IN-1 (Compound 1) is a synthetic small-molecule inhibitor designed to simultaneously target the ATP-binding clefts of PI3K


  (p110

) and mTOR . By blocking these two critical nodes of the PI3K/Akt/mTOR signaling cascade, the compound prevents the compensatory feedback loops often observed with selective inhibition, thereby enhancing anti-proliferative efficacy in solid tumors harboring PIK3CA mutations.
  • Chemical Name: 2-amino-8-cyclopentyl-4-methyl-6-(1H-pyrazol-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one

  • CAS Registry Number: 1013098-90-2[1]

  • Molecular Formula:

    
    
    
  • Mechanism of Action: Dual ATP-competitive inhibition of PI3K

    
     and mTOR (TORC1/TORC2).
    

Scientific Rationale & Signaling Pathway

The PI3K/Akt/mTOR pathway is the most frequently dysregulated signaling network in human cancer. Selective inhibition of mTORC1 (e.g., by rapalogs) often leads to the activation of PI3K/Akt via the loss of a negative feedback loop mediated by S6K1. Conversely, selective PI3K inhibition can result in incomplete pathway suppression.

PI3Kα/mTOR-IN-1 was developed to overcome this resistance mechanism by enforcing a "vertical blockade"—simultaneously extinguishing the signal at the upstream kinase (PI3K


) and the downstream effector (mTOR).
Pathway Visualization

The following diagram illustrates the dual-node inhibition strategy.

PI3K_Pathway RTK RTK / GPCR PI3K PI3Kα (p110α) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 PTEN PTEN PTEN->PIP3 Dephosphorylation AKT Akt (PKB) PDK1->AKT Thr308 TSC TSC1/2 AKT->TSC Inhibition RHEB Rheb TSC->RHEB GAP Activity mTORC1 mTORC1 RHEB->mTORC1 S6K S6K1 mTORC1->S6K S6K->RTK Negative Feedback mTORC2->AKT Ser473 IN1 PI3Kα/mTOR-IN-1 IN1->PI3K Inhibits IN1->mTORC1 Inhibits IN1->mTORC2 Inhibits

Caption: Vertical blockade of the PI3K/Akt/mTOR pathway by PI3Kα/mTOR-IN-1, preventing S6K1-mediated feedback activation.

Chemical Synthesis

The synthesis of PI3Kα/mTOR-IN-1 is based on the construction of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold. This privileged heterocycle is synthesized via a convergent route, typically starting from a pyrimidine precursor, followed by a Heck reaction to close the pyridine ring, and a final Suzuki coupling to install the pyrazole moiety.

Retrosynthetic Analysis
  • Target: 2-amino-8-cyclopentyl-4-methyl-6-(1H-pyrazol-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one.

  • Disconnection 1 (C-C Bond): Suzuki coupling at C6.

  • Disconnection 2 (Ring Closure): Intramolecular cyclization of an acrylate derivative.

  • Starting Material: 5-bromo-2,4-dichloropyrimidine and cyclopentylamine.

Step-by-Step Synthesis Protocol

Note: This protocol is adapted from the methodologies described in Bioorganic & Medicinal Chemistry Letters (2012) and related patent literature for pyrido-pyrimidine cores.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Selective displacement of the C4-chloride with cyclopentylamine.

  • Reagents: 5-Bromo-2,4-dichloropyrimidine, Cyclopentylamine, Triethylamine (Et

    
    N), Ethanol (EtOH).
    
  • Procedure:

    • Dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq) in EtOH at 0°C.

    • Add cyclopentylamine (1.05 eq) and Et

      
      N (1.5 eq) dropwise.
      
    • Stir at ambient temperature for 2–4 hours. The C4 position is more reactive due to steric and electronic factors.

    • Workup: Concentrate in vacuo, partition between water/ethyl acetate. Dry organic layer (

      
      ) and concentrate.
      
    • Product: 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine .

Step 2: Displacement of C2-Chloride
  • Reagents: Ammonium hydroxide (

    
    ) or Ammonia in dioxane.
    
  • Procedure:

    • Treat the intermediate from Step 1 with excess ammonia in a sealed tube/autoclave at 80–100°C.

    • Product: 2-amino-5-bromo-4-(cyclopentylamino)pyrimidine . (Note: The order of this step can vary; sometimes the C2-chloro is retained until later, but for this specific target, early amination is common).

Step 3: Heck Coupling and Cyclization

Objective: Construction of the pyridinone ring.

  • Reagents: Crotonic acid (or ethyl crotonate), Palladium(II) acetate (

    
    ), Tri-(o-tolyl)phosphine (
    
    
    
    ), Triethylamine, DMF.
  • Procedure:

    • Combine the pyrimidine intermediate (1.0 eq) with crotonic acid (1.5 eq) in DMF.

    • Add catalyst

      
       (5 mol%) and ligand.
      
    • Heat to 100°C for 12 hours. The reaction undergoes a Heck coupling followed by in situ intramolecular cyclization (lactamization) between the amino group and the carboxylic acid/ester.

    • Product: 2-amino-8-cyclopentyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one .

Step 4: Regioselective Bromination

Objective: Activation of the C6 position for the final coupling.

  • Reagents: N-Bromosuccinimide (NBS), Acetonitrile (ACN) or DMF.

  • Procedure:

    • Dissolve the core scaffold in ACN.

    • Add NBS (1.1 eq) portion-wise at room temperature. The C6 position (alpha to the carbonyl) is the most electron-rich and accessible site.

    • Stir for 1–2 hours.

    • Product: 2-amino-6-bromo-8-cyclopentyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one .

Step 5: Suzuki-Miyaura Cross-Coupling

Objective: Installation of the pyrazole moiety.

  • Reagents: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylic acid tert-butyl ester (Boc-protected pyrazole boronate),

    
    , 
    
    
    
    (2M aq), Dioxane.
  • Procedure:

    • Combine the 6-bromo intermediate and the pyrazole boronate (1.2 eq) in Dioxane/Water (4:1).

    • Add

      
       and degas with nitrogen.
      
    • Add

      
       (5 mol%) and heat to 90°C for 4–6 hours.
      
    • Deprotection: The Boc group on the pyrazole is typically labile under these conditions or removed subsequently with mild acid (TFA/DCM) or base.

    • Purification: Flash column chromatography (MeOH/DCM).

    • Final Product: PI3Kα/mTOR-IN-1 .

Synthesis Flowchart

Synthesis SM 5-Bromo-2,4- dichloropyrimidine Step1 1. Cyclopentylamine (SNAr) SM->Step1 Int1 Intermediate A (4-amino-subst.) Step1->Int1 Step2 2. NH4OH (C2-Amination) Int1->Step2 Int2 Intermediate B (Diamine) Step2->Int2 Step3 3. Crotonic Acid Pd(OAc)2 (Heck/Cyclize) Int2->Step3 Core Pyridopyrimidinone Core Step3->Core Step4 4. NBS (Bromination) Core->Step4 Bromo 6-Bromo Intermediate Step4->Bromo Step5 5. Pyrazole-Boronate PdCl2(dppf) (Suzuki) Bromo->Step5 Final PI3Kα/mTOR-IN-1 Step5->Final

Caption: Convergent synthesis route for PI3Kα/mTOR-IN-1 utilizing a Heck-cyclization strategy.

Pharmacological Profile[4][5][6][7][8][9]

In Vitro Activity

PI3Kα/mTOR-IN-1 demonstrates nanomolar potency against its primary targets. The selectivity profile favors the alpha isoform of PI3K and the mTOR kinase, sparing other kinases to a significant degree.

Target KinaseAssay TypePotency
PI3K

(p110

)
Cell-based (IC

)
7 nM
PI3K

Biochemical (

)
12.5 nM
mTOR Biochemical (

)
10.6 nM
PI3K

Biochemical> 100 nM (Selectivity window)
PI3K

Biochemical> 100 nM
ADMET Properties
  • Lipophilic Efficiency (LipE): High, indicating a favorable balance between potency and lipophilicity.

  • Metabolic Stability:

    • Human Liver Microsomes (HLM): Low extraction ratio (ER), indicating good stability.

    • Rat Liver Microsomes (RLM): High clearance (ER = 0.88), suggesting species-specific metabolism (likely oxidation of the cyclopentyl ring).

  • Oral Bioavailability: Good in preclinical species (mouse/dog), moderate in rats due to high clearance.

Experimental Protocols

Kinase Inhibition Assay (Biochemical)

To validate the


 values, a fluorescence resonance energy transfer (FRET) or LanthaScreen assay is recommended.
  • Reagents: Recombinant PI3K

    
     (p110
    
    
    
    /p85
    
    
    ), PIP2 lipid substrate, ATP (
    
    
    concentration), and PI3Kα/mTOR-IN-1 (serial dilutions in DMSO).
  • Reaction: Incubate enzyme and inhibitor for 15 min at room temperature. Start reaction by adding ATP/PIP2.

  • Detection: After 60 min, add detection reagent (e.g., Eu-labeled anti-GST and AlexaFluor-labeled tracer). Measure FRET signal.

  • Analysis: Fit data to a sigmoidal dose-response equation to determine IC

    
    , then convert to 
    
    
    
    using the Cheng-Prusoff equation.
Cell Viability Assay[10]
  • Cell Lines: MCF-7 (PIK3CA mutant), PC-3 (PTEN null).

  • Seeding: 3,000 cells/well in 96-well plates.

  • Treatment: Add compound (0.1 nM – 10

    
    M) for 72 hours.
    
  • Readout: CellTiter-Glo (ATP quantification). Normalize luminescence to DMSO control.

References

  • Le, P. T., et al. (2012).[2][3][4] Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR.[2][3][4] Bioorganic & Medicinal Chemistry Letters, 22(15), 5098–5103.[2] Link

  • MedChemExpress. (n.d.). PI3Kα/mTOR-IN-1 Product Datasheet. MedChemExpress. Link

  • BOC Sciences. (n.d.). PI3Kα/mTOR-IN-1 (CAS 1013098-90-2).[1] BOC Sciences.

  • Vogt, P. K., et al. (2009). Phosphoinositide 3-kinase: from viral oncoprotein to drug target. Virology, 384(2), 326–333. Link

Sources

PI3Kalpha/mTOR-IN-1 structure and chemical properties

Technical Monograph: PI3K /mTOR-IN-1

Dual-Targeting Pharmacological Probe for the PI3K/AKT/mTOR Axis

Executive Summary

PI3K


/mTOR-IN-1


This guide details the physicochemical properties, structural biology, and validated experimental protocols for utilizing PI3K

Chemical Identity & Physicochemical Properties

The compound is built upon a pyrrolidinyl pyrido pyrimidinone scaffold, optimized for high affinity binding to the ATP-binding cleft of lipid and protein kinases.

Table 1: Chemical Specifications
PropertySpecification
Common Name PI3K

/mTOR-IN-1
CAS Registry Number 1013098-90-2
IUPAC Name Specific nomenclature derived from pyrido[2,3-d]pyrimidin-7(8H)-one core
Molecular Formula

Molecular Weight 310.35 g/mol
Solubility DMSO (

30 mg/mL); Ethanol (< 1 mg/mL); Water (Insoluble)
Purity

98% (HPLC)
Appearance Off-white to pale yellow solid
Structural Analysis (SMILES)

SMILES: O=C1N(C2CCCC2)C3=CC(C4=CCNN4)=CN=C3C(N)=N1

  • Core Pharmacophore: The pyrido-pyrimidinone bicyclic system functions as the hinge binder, mimicking the adenine ring of ATP.

  • Selectivity Elements: The cyclopentyl group (C2CCCC2) fills the hydrophobic pocket (affinity pocket), enhancing potency against the PI3K

    
     isoform.
    
  • H-Bond Donors/Acceptors: The pyrazole moiety (C4=CCNN4) likely interacts with the phosphate-binding region or specific residues like Asp810/Val851 in the kinase domain.

Mechanism of Action & Signaling Pathway

The therapeutic rationale for PI3K

Figure 1: Dual Inhibition Logic

PI3K_PathwayRTKRTK / GPCRPI3KPI3Kα(p110α)RTK->PI3KActivationPIP3PIP3PI3K->PIP3PhosphorylationAKTAKT(Protein Kinase B)PIP3->AKTRecruitmentPTENPTEN(Phosphatase)PTEN->PIP3DephosphorylationTSCTSC1/2AKT->TSCInhibitionmTORmTORC1/2TSC->mTORInhibition (Relieved)S6KS6K1mTOR->S6KS6K->RTKNegative Feedback(Blocked by Dual Inhibition)ProliferationCell Growth &SurvivalS6K->ProliferationIN1PI3Kα/mTOR-IN-1IN1->PI3K  IC50: 7 nMIN1->mTOR  Ki: 10.6 nM

Figure 1: The compound simultaneously inhibits PI3K

Experimental Protocols
Protocol A: Compound Reconstitution & Storage

Objective: Ensure compound stability and accurate dosing.

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade

    
     99.9%.
    
  • Concentration: Prepare a 10 mM stock solution .

    • Calculation: Dissolve 1 mg of PI3K

      
      /mTOR-IN-1 (MW 310.35) in 322.2 
      
      
      L
      of DMSO.
  • Storage: Aliquot into light-protective amber vials (20-50

    
    L each) to avoid freeze-thaw cycles. Store at -80°C  (stable for 6 months) or -20°C  (stable for 1 month).
    
  • Working Solution: Dilute 1:1000 in culture medium immediately before use to achieve

    
     0.1% DMSO concentration.
    
Protocol B: In Vitro Kinase Activity Assay (ADP-Glo)

Objective: Determine IC50 against recombinant PI3K

  • Reagents:

    • Recombinant PI3K

      
       (p110
      
      
      /p85
      
      
      ).
    • Substrate: PIP2:PS lipid vesicles (0.05 mg/mL).

    • ATP (10

      
      M, Km apparent).
      
    • ADP-Glo Kinase Assay Kit (Promega).

  • Workflow:

    • Step 1 (Reaction): In a 384-well white plate, incubate 2

      
      L of PI3K
      
      
      enzyme with 1
      
      
      L of PI3K
      
      
      /mTOR-IN-1 (serially diluted) for 10 min at RT.
    • Step 2 (Start): Add 2

      
      L of ATP/Lipid substrate mix. Incubate for 60 min at 23°C.
      
    • Step 3 (Depletion): Add 5

      
      L of ADP-Glo Reagent (stops kinase, depletes unconsumed ATP). Incubate 40 min.
      
    • Step 4 (Detection): Add 10

      
      L of Kinase Detection Reagent (converts ADP to ATP 
      
      
      Luciferase). Incubate 30 min.
    • Step 5: Read Luminescence (Integration time: 0.5–1 sec).

  • Data Analysis: Plot RLU vs. Log[Inhibitor] using non-linear regression (Sigmoidal dose-response) to calculate IC50.

Protocol C: Cellular Viability Assay (MTT)

Objective: Assess cytotoxicity in PIK3CA-mutant cell lines (e.g., MCF-7 or BT-474).

  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Allow attachment overnight.

  • Treatment: Treat with PI3K

    
    /mTOR-IN-1 (0, 10, 50, 100, 500, 1000 nM) for 72 hours.
    
  • MTT Addition: Add MTT reagent (5 mg/mL in PBS) to a final concentration of 0.5 mg/mL. Incubate 4 hours at 37°C.

  • Solubilization: Aspirate medium carefully. Add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

Chemical Synthesis Overview

Based on the methodology established by Le et al. (2012).

The synthesis of the pyrrolidinyl pyrido pyrimidinone core typically follows a convergent route:

  • Core Formation: Starting from 1-amino-3-chloro-5-methyl pyrimidine , bromination followed by cyclization with a dicarbonyl equivalent yields the pyrrole-fused intermediate.

  • N-Alkylation: Introduction of the cyclopentyl group (or specific R-group for "IN-1") via nucleophilic substitution or reductive amination.

  • Coupling: The pyrazole or specific aryl moiety is introduced, often utilizing palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to install the final diversity element at the C-6/C-7 position.

References
  • Primary Discovery & Synthesis: Le, P. T., et al. (2012).[1] "Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3K

    
     and mTOR."[1][2] Bioorganic & Medicinal Chemistry Letters, 22(15), 5098-5103.[1]
    
    
  • Kinase Assay Methodology: Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

  • Pathway Context: Fruman, D. A., et al. (2017).[3] "The PI3K Pathway in Human Disease." Cell, 170(4), 605–635.

  • Vendor Data & Properties: MedChemExpress (MCE). "PI3Kalpha/mTOR-IN-1 Product Datasheet."

An In-depth Technical Guide to a Representative PI3Kα/mTOR Dual Inhibitor: Target Binding and Kinase Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "PI3Kalpha/mTOR-IN-1" is used throughout this guide as a representative name for a class of potent, dual ATP-competitive inhibitors of PI3Kα and mTOR. The specific data and structure-activity relationships discussed are based on a well-characterized series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives and other publicly available information on similar dual inhibitors.

Introduction: The Rationale for Dual PI3Kα/mTOR Inhibition

The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its hyperactivation is one of the most frequent oncogenic events in human cancers, making it a prime target for therapeutic intervention.[3][4]

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors, which recruit and activate PI3K.[4] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] This leads to the recruitment and activation of AKT, a central kinase that subsequently activates mTOR complex 1 (mTORC1) and influences a host of other downstream effectors.[5]

A critical feature of this pathway is a negative feedback loop where S6K1, a downstream target of mTORC1, can phosphorylate and inhibit insulin receptor substrate 1 (IRS1), thereby dampening the upstream PI3K signal.[4] Inhibition of mTORC1 alone, for instance with rapamycin analogs, can relieve this negative feedback, leading to a compensatory activation of AKT. This feedback mechanism has been a significant hurdle in the clinical efficacy of mTORC1-selective inhibitors.

The development of dual PI3K/mTOR inhibitors, such as the representative compound "this compound," addresses this challenge by simultaneously blocking the pathway at two crucial nodes. This dual blockade not only prevents the feedback activation of AKT but also provides a more comprehensive shutdown of the entire signaling axis, leading to potentially superior anti-proliferative and pro-apoptotic effects in cancer cells.[4]

The PI3K/mTOR Signaling Pathway: A Visual Overview

The following diagram illustrates the core components of the PI3K/mTOR signaling pathway and the points of inhibition for a dual PI3Kα/mTOR inhibitor.

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3Kα RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) (Full Activation) S6K1->RTK Negative Feedback CellGrowth Cell Growth & Protein Synthesis S6K1->CellGrowth _4EBP1->CellGrowth Inhibitor PI3Kα/mTOR-IN-1 Inhibitor->PI3K Inhibitor->mTORC1 Cellular_Workflow Start Cancer Cell Culture Treatment Treat with PI3Kα/mTOR-IN-1 (Dose-Response) Start->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Immunoblot Immunoblotting with Phospho-Specific Antibodies (p-AKT, p-S6K) Transfer->Immunoblot Detection Chemiluminescent Detection Immunoblot->Detection Analysis Quantification & Analysis of Pathway Inhibition Detection->Analysis

Caption: Workflow for Western Blot analysis of PI3K/mTOR pathway inhibition.

Conclusion and Future Directions

The representative dual PI3Kα/mTOR inhibitor, "this compound," exemplifies a rational drug design approach to overcome the limitations of single-agent mTOR inhibitors. Its potent and balanced activity against both PI3Kα and mTOR, coupled with a favorable selectivity profile, makes it a valuable tool for cancer research and a promising candidate for further preclinical and clinical development.

Future investigations should focus on comprehensive in vivo efficacy studies in relevant cancer models, detailed pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to guide its clinical application. The continued exploration of structure-activity relationships within this and related chemical series will undoubtedly lead to the discovery of next-generation dual PI3K/mTOR inhibitors with enhanced therapeutic indices.

References

  • Synthesis and structure–activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • PIK3CA and AKT1 Mutations Have Distinct Effects on Sensitivity to Targeted Pathway Inhibitors in an Isogenic Luminal Breast Cancer Model System. Clinical Cancer Research. [Link]

  • PI3K/AKT/mTOR Pathway Activity in Cancer. Frontiers in Oncology. [Link]

  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. PubMed Central. [Link]

  • PI3K-AKT-mTOR and NFκB Pathways in Ovarian Cancer: Implications for Targeted Therapeutics. MDPI. [Link]

  • Targeting the PI3K/AKT/mTOR pathway in epithelial ovarian cancer, therapeutic treatment options for platinum-resistant ovarian cancer. PubMed Central. [Link]

  • PI3K and mTOR Signaling Pathways in Cancer: New Data on Targeted Therapies. PubMed. [Link]

  • PI3K/AKT/mTOR signaling pathway: an important driver and therapeutic target in triple-negative breast cancer. springermedizin.de. [Link]

  • Targeting the PI3K/mTOR Pathway Augments CHK1 Inhibitor-Induced Replication Stress and Antitumor Activity in High-Grade Serous Ovarian Cancer. PubMed. [Link]

  • A Novel Dual PI3K/mTOR Inhibitor, XIN-10, for the Treatment of Cancer. MDPI. [Link]

  • Discovery of the First Potent PI3K/mTOR Dual-Targeting PROTAC Degrader for Efficient Modulation of the PI3K/AKT/mTOR Pathway. Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI. [Link]

  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Publishing. [Link]

  • Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity. PubMed. [Link]

  • A novel dual PI3Kalpha/mTOR inhibitor PI-103 with high antitumor activity in non-small cell lung cancer cells. ResearchGate. [Link]

  • Design, Synthesis and Docking Studies of Novel Thienopyrimidine Derivatives Bearing Chromone Moiety as mTOR/PI3Kα Inhibitors. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. MDPI. [Link]

  • PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics. [Link]

  • Discovery of the highly potent PI3K/mTOR dual inhibitor PF04691502 through structure based drug design. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers. [Link]

Sources

Technical Guide: PI3Kalpha/mTOR-IN-1 Downstream Signaling & Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

PI3Kalpha/mTOR-IN-1 is a high-potency, ATP-competitive dual inhibitor targeting the PI3Kα (p110α) isoform and the mechanistic Target of Rapamycin (mTOR) kinase.[1] Unlike first-generation rapalogs (which allosterically inhibit mTORC1) or pan-PI3K inhibitors (which hit all Class I isoforms), this compound utilizes a "vertical inhibition" strategy. By simultaneously blocking the upstream kinase (PI3Kα) and the downstream effector (mTORC1/2), it collapses the signaling axis essential for tumor survival, protein translation, and metabolic regulation.

This guide details the mechanistic downstream effects of this compound, provides validated protocols for assessing its efficacy, and analyzes the feedback loops that define its therapeutic window.

Part 1: Molecular Mechanism of Action (MoA)

Dual-Target Binding Kinetics

This compound functions by binding to the ATP-binding cleft of its targets. Its efficacy stems from its ability to bridge the structural homology between the PI3K catalytic domain and the mTOR kinase domain (both members of the PIKK superfamily).

  • Target 1: PIK3CA (p110α): The inhibitor prevents the phosphorylation of Phosphatidylinositol 4,5-bisphosphate (PIP2) to Phosphatidylinositol 3,4,5-trisphosphate (PIP3). This is the "gatekeeper" step, preventing the membrane recruitment of AKT via its Pleckstrin Homology (PH) domain.

  • Target 2: mTOR (C1 and C2): The inhibitor blocks the catalytic activity of the mTOR kinase directly. Crucially, it inhibits mTORC2 , which is responsible for the hydrophobic motif phosphorylation of AKT (Ser473), a step often insensitive to rapalogs.

The "Vertical Blockade" Concept

Single-agent inhibition of mTORC1 often leads to a paradoxical activation of AKT due to the relief of a negative feedback loop (S6K


 IRS1). This compound circumvents this by blocking the upstream PI3Kα, ensuring that even if the feedback loop is relieved, the "supply" of PIP3 is cut off, preventing AKT reactivation.

Part 2: Downstream Signaling Cascade

The following diagram illustrates the pathway architecture and the specific intervention points of this compound.

Visualization: The Vertical Blockade

PI3K_mTOR_Pathway Drug This compound PI3K PI3Kα (p110α) Drug->PI3K ATP Comp. Inhibition mTORC1 mTORC1 Drug->mTORC1 Block Catalysis mTORC2 mTORC2 Drug->mTORC2 Block Catalysis RTK RTK / GPCR RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Substrate PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT PH Domain Binding PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation PDK1->AKT Phos (T308) TSC TSC1/2 AKT->TSC Inhibition Rheb Rheb-GTP TSC->Rheb GAP Activity (Inhibits) Rheb->mTORC1 Activation S6K p70S6K mTORC1->S6K Activation EBP1 4E-BP1 (Translation Repressor) mTORC1->EBP1 Inactivation (Phos) mTORC2->AKT Phos (S473) S6K->RTK Negative Feedback Loop (IRS1 degradation) S6 S6 Ribosomal Protein (Translation) S6K->S6 Protein Synthesis

Figure 1: Schematic of the PI3K/AKT/mTOR pathway illustrating the "vertical blockade" mechanism. This compound inhibits both the upstream PI3Kα and downstream mTOR complexes, preventing the S6K-mediated feedback loop from reactivating AKT.

Part 3: Quantitative Signaling Effects (Biomarkers)

When treating cells with this compound, specific phosphorylation events serve as critical biomarkers. The table below summarizes the expected changes compared to single-agent inhibition.

BiomarkerSiteUpstream KinaseEffect of this compoundBiological Significance
p-AKT Thr308 PDK1 (PI3K-dependent)Strong Decrease Loss of catalytic activity; direct readout of PI3Kα inhibition.
p-AKT Ser473 mTORC2Strong Decrease Loss of maximal activation/stability; distinguishes from Rapalogs (which often spare S473).
p-S6K Thr389mTORC1Complete Ablation Halt of protein translation initiation; correlates with G1 cell cycle arrest.
p-4E-BP1 Thr37/46mTORC1Decrease Release of eIF4E to initiate cap-dependent translation (loss of phosphorylation activates the repressor function).
p-PRAS40 Thr246AKTDecrease Relieves inhibition on mTORC1, though mTORC1 is directly inhibited by the drug anyway.
LC3B-II N/AAutophagy MachineryIncrease Marker of autophagosome formation; indicates induction of autophagy due to mTORC1 suppression.

Part 4: Experimental Protocols for Validation

Phospho-Protein Analysis (Western Blot)

Objective: Validate dual inhibition by assessing p-AKT (T308/S473) and p-S6.

Critical Reagents:

  • Lysis Buffer: RIPA or NP-40 supplemented with Phosphatase Inhibitor Cocktail (Sodium Orthovanadate, Sodium Fluoride) and Protease Inhibitors. Note: Phosphatase inhibition is non-negotiable; p-AKT is extremely labile.

  • Blocking Buffer: 5% BSA in TBST. Do not use Non-Fat Dry Milk for phospho-antibodies (casein interferes with phospho-epitope recognition).

Protocol Workflow:

  • Seeding: Seed cells (e.g., MCF-7, T47D) at 70% confluency.

  • Starvation (Optional but Recommended): Serum-starve (0.5% FBS) for 12 hours to reduce basal noise, then stimulate with Insulin or EGF (100 ng/mL) for 15 mins concurrently or after drug pre-treatment.

  • Treatment: Treat with this compound (Dose titration: 1 nM – 1 µM) for 1–4 hours.

  • Lysis: Wash with ice-cold PBS containing 1mM Na3VO4. Lyse directly on ice.

  • Detection: Probe for p-AKT (S473), p-AKT (T308), p-S6, and Total AKT (loading control).

Cell Viability & Synergy Assay

Objective: Determine IC50 and assess synergy with other agents (e.g., Fulvestrant).

Protocol Workflow:

  • Plate Format: 96-well or 384-well plates (opaque walls for luminescence).

  • Density: 3,000–5,000 cells/well.

  • Drug Addition: Add this compound using a digital dispenser (e.g., D300e) or manual serial dilution.

  • Incubation: 72 hours (standard for proliferation).

  • Readout: CellTiter-Glo (ATP quantification).

  • Analysis: Normalize to DMSO control. Fit curves using a 4-parameter logistic regression (GraphPad Prism).

Part 5: Resistance Mechanisms & Feedback Loops

Despite the "vertical blockade," resistance to this compound can emerge. Understanding these mechanisms is vital for interpreting in vivo data.

The Insulin Feedback Loop

PI3Kα is the primary isoform downstream of the Insulin Receptor (IR).

  • Systemic Effect: Inhibition of PI3Kα blocks glucose uptake in skeletal muscle and liver.

  • Response: The pancreas secretes massive amounts of insulin (Hyperinsulinemia) to compensate.

  • Tumor Consequence: High circulating insulin activates the Insulin Receptor on tumor cells. If the drug concentration in the tumor is insufficient to block all PI3Kα, this insulin surge can override the inhibition, reactivating the pathway.

    • Mitigation: Dietary Ketogenic intervention or SGLT2 inhibitors are often explored in preclinical models to dampen this spike.

RTK Upregulation (FoxO Dependent)

Inhibition of AKT leads to the dephosphorylation and nuclear entry of FoxO transcription factors.

  • Transcriptional Targets: FoxO upregulates the expression of RTKs (HER2, HER3, EGFR, IGF-1R).

  • Result: The cell increases its surface receptor density, sensitizing it to even trace levels of growth factors, potentially bypassing the PI3K blockade via alternative pathways (e.g., MAPK/ERK).

Visualization: Resistance Logic

Resistance_Mechanism Drug This compound AKT_Inhib AKT Inhibition Drug->AKT_Inhib Causes FoxO FoxO (Nuclear Entry) AKT_Inhib->FoxO Dephosphorylation GeneExp Gene Expression (HER3, IGF-1R) FoxO->GeneExp Transcription Rebound Pathway Reactivation (Resistance) GeneExp->Rebound Increased Sensitivity

Figure 2: FoxO-dependent adaptive resistance. Sustained AKT inhibition leads to FoxO nuclear translocation, driving the overexpression of RTKs (HER3, IGF-1R) which can re-ignite signaling.

References

  • Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting. Nature Reviews Cancer. Link

  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer. Link

  • Sarker, D., et al. (2016). First-in-Human Phase I Study of Gedatolisib (PF-05212384), a Highly Potent and Selective Dual PI3K/mTOR Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research. Link

  • MedChemExpress. this compound Product Datasheet & Biological Activity. Link

  • Rozengurt, E., et al. (2014). Crosstalk between Insulin/Insulin-like Growth Factor-1 Receptors and G Protein-Coupled Receptor Signaling Systems: A Novel Target for the Antidiabetic Drug Metformin in Pancreatic Cancer. Clinical Cancer Research. Link

Sources

Technical Guide: Mechanism and Validation of PI3Kα/mTOR-IN-1

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identity: PI3Kα/mTOR-IN-1 (CAS: 1949802-49-6) Primary Classification: Dual ATP-Competitive Inhibitor Target Audience: Drug Discovery Scientists, Oncologists, and Molecular Biologists

Executive Summary & Chemical Identity

PI3Kα/mTOR-IN-1 (often referenced in literature as Compound 26 ) is a potent, orally bioavailable small molecule designed to overcome the limitations of isoform-selective inhibitors. By simultaneously targeting the p110α subunit of Class I PI3K and the mTOR kinase, it prevents the compensatory feedback loops often seen when mTORC1 is inhibited alone (which typically leads to Akt hyperactivation via mTORC2 or IRS-1 stabilization).

Chemical Profile
FeatureSpecification
CAS Number 1949802-49-6
Molecular Formula C18H22FN5O3S
Molecular Weight 407.46 g/mol
Primary Targets PI3Kα (p110α), mTOR (mTORC1/2)
Solubility DMSO (≥ 50 mg/mL)
Binding Affinity & Selectivity (IC50 Data)

The following data represents the inhibitory concentration (IC50) required to reduce enzyme activity by 50%. Note the high potency against the alpha isoform and mTOR, with relevant activity against the delta isoform.

Target KinaseIC50 (nM)Biological Context
PI3Kα (p110α) 20 Primary Driver in PIK3CA-mutant cancers
PI3Kδ (p110δ) 46Relevance in hematological malignancies
mTOR 186 Blocks protein synthesis & survival
PI3Kγ (p110γ) 204Immune cell signaling
PI3Kβ (p110β) 376PTEN-deficient contexts

Signaling Architecture: The Dual Blockade

The therapeutic rationale for PI3Kα/mTOR-IN-1 lies in its ability to shut down the "survival triangle" of the PI3K/Akt/mTOR pathway.

Mechanism of Action[1][2][3][4][5][6]
  • Upstream Blockade (PI3Kα): The inhibitor binds to the ATP-binding pocket of the p110α catalytic subunit. This prevents the phosphorylation of PIP2 to PIP3.[1] Without PIP3, PDK1 cannot recruit Akt to the plasma membrane via its PH domain.

  • Downstream Blockade (mTORC1/2):

    • mTORC1 Inhibition: Blocks phosphorylation of p70S6K and 4EBP1, halting cap-dependent translation of pro-growth proteins (e.g., Cyclin D1, c-Myc).

    • mTORC2 Inhibition: Crucially, this prevents the phosphorylation of Akt at Ser473.[1] This is the "kill switch" for the pathway, as p-Akt(S473) is required for maximal Akt activity.

Pathway Visualization

The following diagram illustrates the specific intervention points of PI3Kα/mTOR-IN-1 and the resulting collapse of survival signaling.

PI3K_mTOR_Pathway cluster_legend Legend RTK RTK / GPCR PI3K PI3Kα (p110α) RTK->PI3K Activation PIP3 PIP3 Accumulation PI3K->PIP3 Phosphorylation AKT Akt (Protein Kinase B) PIP3->AKT Recruitment (PH Domain) INHIBITOR PI3Kα/mTOR-IN-1 INHIBITOR->PI3K ATP Blockade mTORC1 mTORC1 INHIBITOR->mTORC1 Inhibition mTORC2 mTORC2 INHIBITOR->mTORC2 Inhibition AKT->mTORC1 Activation FOXO FoxO3a (Nuclear Translocation) AKT->FOXO Inhibits (Phosphorylation) BAD Bad (Pro-Apoptotic) AKT->BAD Inhibits (Phosphorylation) S6K p70S6K (Translation) mTORC1->S6K Growth Signals mTORC2->AKT Phos-S473 (Max Activation) APOPTOSIS APOPTOSIS (Caspase Cascade) FOXO->APOPTOSIS Bim Expression BAD->APOPTOSIS Mitochondrial Pore key Dashed Red Line = Drug Action Solid Line = Signaling Flow

Caption: Dual inhibition mechanism. PI3Kα/mTOR-IN-1 blocks PIP3 generation and direct mTOR activity, preventing Akt phosphorylation at T308 and S473, releasing the brakes on FoxO and Bad-mediated apoptosis.

Apoptosis Induction Pathways

When PI3Kα/mTOR-IN-1 suppresses Akt, the cell shifts from a "survival" state to a "death" state via two primary mechanisms:

  • The FoxO3a Axis:

    • Normal State: Akt phosphorylates FoxO3a, sequestering it in the cytoplasm (14-3-3 binding).

    • Inhibited State: FoxO3a remains unphosphorylated and translocates to the nucleus.

    • Result: Transcriptional upregulation of Bim (pro-apoptotic BH3-only protein) and FasL .

  • The Bad/Mitochondrial Axis:

    • Normal State: Akt phosphorylates Bad at Ser136.

    • Inhibited State: Dephosphorylated Bad dimerizes with Bcl-xL or Bcl-2.

    • Result: Release of Bax/Bak, mitochondrial outer membrane permeabilization (MOMP), Cytochrome c release, and activation of Caspase-9 and Caspase-3 .

Experimental Validation Framework

To scientifically validate the efficacy of PI3Kα/mTOR-IN-1, researchers must demonstrate dose-dependent inhibition of the targets and the subsequent induction of apoptosis.

Protocol 1: Target Engagement (Western Blot)

Objective: Confirm dual inhibition by assessing phosphorylation status of Akt and S6K.

  • Cell Lines: HCT-116 or MCF-7 (PIK3CA mutant lines preferred).

  • Treatment: 0, 50, 100, 200, 500 nM for 24 hours.

  • Lysis Buffer: RIPA + Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate/NaF).

  • Primary Antibodies:

    • p-Akt (Ser473): Marker for mTORC2 inhibition.

    • p-Akt (Thr308): Marker for PI3K/PDK1 inhibition.

    • p-p70S6K (Thr389): Marker for mTORC1 inhibition.

    • Total Akt/S6K: Loading controls.

  • Expected Result: Dose-dependent reduction in all phospho-markers while total protein levels remain constant.

Protocol 2: Apoptosis Quantification (Annexin V/PI Flow Cytometry)

Objective: Distinguish between early apoptosis, late apoptosis, and necrosis.

  • Seeding: Seed

    
     cells/well in a 6-well plate.
    
  • Dosing: Treat with PI3Kα/mTOR-IN-1 (e.g., IC50 and 5x IC50) for 48 hours.

  • Harvesting: Collect supernatant (floating cells) and trypsinize adherent cells. Crucial: Do not over-trypsinize to avoid damaging membrane PS exposure.

  • Staining: Wash with cold PBS. Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Acquisition: Analyze on flow cytometer within 1 hour.

  • Gating Logic:

    • Q3 (Annexin-/PI-): Live cells.

    • Q4 (Annexin+/PI-): Early Apoptosis (Phosphatidylserine flip).

    • Q2 (Annexin+/PI+): Late Apoptosis/Necroptosis.

Workflow Visualization

Experimental_Workflow cluster_assays Parallel Validation Assays Start Cell Seeding (PIK3CA Mutant Lines) Treat Drug Treatment (0 - 500 nM) Start->Treat WB Western Blot (Target Engagement) Treat->WB FC Flow Cytometry (Phenotype) Treat->FC Mito JC-1 Assay (Mitochondrial Health) Treat->Mito Readout_WB Loss of p-Akt(S473) Loss of p-S6K WB->Readout_WB Readout_FC Annexin V+ Population Increase FC->Readout_FC Readout_Mito Loss of Membrane Potential Mito->Readout_Mito

Caption: Validation workflow. Parallel assessment of molecular mechanism (Western Blot) and cellular phenotype (Flow Cytometry/JC-1) ensures robust data interpretation.

Troubleshooting & Optimization

  • Solubility: PI3Kα/mTOR-IN-1 is hydrophobic. Prepare stock in 100% DMSO (up to 50 mM) and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Serum Effect: High serum (10% FBS) can shift IC50 values due to protein binding. For precise IC50 determination, consider low-serum adaptation (1% FBS) if cells tolerate it, or validate in full serum to mimic physiological conditions.

  • Timing: Phosphorylation signals (p-Akt) can drop within 1-2 hours of treatment. Apoptosis markers (Cleaved PARP) typically require 24-48 hours to manifest.

References

  • Shen, S., et al. (2018).[2] "Discovery of an Orally Bioavailable Dual PI3K/mTOR Inhibitor Based on Sulfonyl-Substituted Morpholinopyrimidines." ACS Medicinal Chemistry Letters, 9(7), 719–724.

  • MedChemExpress. "PI3Kα/mTOR-IN-1 Product Datasheet."

  • Thorpe, L. M., et al. (2015). "PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting." Nature Reviews Cancer, 15, 7–24.

Sources

Technical Guide: PI3Kα/mTOR-IN-1 Regulation of Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

PI3Kα/mTOR-IN-1 (CAS: 1013098-90-2) is a high-potency, ATP-competitive dual inhibitor targeting the p110α catalytic subunit of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR).[1] By simultaneously blockading upstream PI3K signaling and downstream mTORC1/mTORC2 complexes, this compound overcomes the feedback loop limitations often seen with rapalogs (mTORC1-only inhibitors).

This technical guide details the compound's physicochemical profile, its mechanistic regulation of the G1/S cell cycle checkpoint, and validated experimental protocols for assessing its efficacy in antiproliferative assays.

Part 1: Chemical and Pharmacological Profile[2]

PI3Kα/mTOR-IN-1 is a pyrrolidinyl pyrido pyrimidinone derivative designed to fit the ATP-binding pocket of lipid kinases. Its dual-targeting capability is critical for preventing Akt reactivation, a common resistance mechanism in PI3K-only inhibition.

Table 1: Physicochemical and Kinetic Properties
PropertySpecification
Chemical Name PI3Kα/mTOR-IN-1
CAS Number 1013098-90-2
Molecular Formula C₁₆H₁₈N₆O
Molecular Weight 310.35 g/mol
Target Selectivity PI3Kα (Class I) & mTOR (C1/C2)
Potency (Cell-free)

(PI3Kα) = 12.5 nM;

(mTOR) = 10.6 nM
Potency (Cell-based)

(PI3Kα) = 7 nM
Solubility DMSO (≥ 50 mg/mL)

Technical Note: The compound exhibits high selectivity for the α-isoform of PI3K over β/δ isoforms, making it particularly relevant for PIK3CA-mutant models (e.g., H1047R or E545K mutations).

Part 2: Mechanistic Action – Dual Pathway Blockade

The PI3K/Akt/mTOR axis drives cell cycle progression by regulating protein synthesis and degradation of cell cycle inhibitors. PI3Kα/mTOR-IN-1 acts as a "circuit breaker" at two distinct nodes:

  • Proximal Node (PI3Kα): Prevents the conversion of PIP2 to PIP3, thereby inhibiting the membrane recruitment and phosphorylation of Akt (Thr308).

  • Distal Node (mTORC1/2):

    • mTORC1 Inhibition: Blocks p70S6K and 4E-BP1 phosphorylation, halting translation of Cyclin D1.

    • mTORC2 Inhibition: Prevents Akt Ser473 phosphorylation, collapsing the survival signal completely.

Figure 1: Signaling Pathway and Inhibition Nodes

PI3K_Pathway node_activator RTK / GPCR node_pi3k PI3Kα node_activator->node_pi3k Activation node_pip3 PIP3 node_pi3k->node_pip3 Phosphorylation node_akt Akt node_pip3->node_akt Recruitment node_mtor mTORC1/2 node_akt->node_mtor Activation node_p27 p27 Kip1 (Stabilization) node_akt->node_p27 Inhibits (Degradation) node_cyclin Cyclin D1 (Translation) node_mtor->node_cyclin Promotes node_cycle Cell Cycle Progression node_cyclin->node_cycle G1 -> S Entry node_p27->node_cycle Blocks G1 -> S node_drug PI3Kα/mTOR-IN-1 node_drug->node_pi3k Inhibits (Ki 12.5 nM) node_drug->node_mtor Inhibits (Ki 10.6 nM)

Caption: Dual inhibition mechanism.[2][3][4][5][6][7][8][9][10] PI3Kα/mTOR-IN-1 targets both PI3Kα and mTOR, preventing Cyclin D1 synthesis and stabilizing p27, leading to G1 arrest.

Part 3: Regulation of Cell Cycle Progression

Treatment with PI3Kα/mTOR-IN-1 typically induces a profound G0/G1 phase arrest . This is distinct from cytotoxic agents that might cause S-phase or G2/M arrest.

Mechanism of Arrest
  • Cyclin D1 Downregulation: mTORC1 inhibition prevents the translation of Cyclin D1 mRNA. Without Cyclin D1, CDK4/6 cannot form active complexes to phosphorylate Rb.

  • p27 Kip1 Stabilization: Akt normally phosphorylates p27, tagging it for proteasomal degradation. By inhibiting Akt, PI3Kα/mTOR-IN-1 allows p27 to accumulate in the nucleus, where it binds to and inactivates Cyclin E-CDK2 complexes, locking the cell in G1.

Part 4: Validated Experimental Protocols

Protocol A: Cell Cycle Analysis via Flow Cytometry (PI Staining)

Objective: Quantify the percentage of cells in G0/G1, S, and G2/M phases after drug treatment.

Reagents:

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI + 100 µg/mL RNase A in PBS).

  • 70% Ethanol (ice-cold).

  • PBS (calcium/magnesium-free).

Step-by-Step Workflow:

  • Seeding: Plate cells (e.g., MCF-7 or HCT116) at

    
     cells/well in 6-well plates. Allow attachment for 24h.
    
  • Treatment: Treat with PI3Kα/mTOR-IN-1 at graded concentrations (e.g., 10 nM, 50 nM, 100 nM) for 24 hours. Include a DMSO vehicle control (0.1%).

  • Harvesting: Trypsinize cells, pellet at 500g for 5 min, and wash once with cold PBS.

  • Fixation (Critical Step): Resuspend pellet in 200 µL PBS. Add 800 µL ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix at -20°C for ≥2 hours (overnight preferred).

  • Staining: Pellet fixed cells (600g, 5 min). Wash twice with PBS. Resuspend in 500 µL PI Staining Solution.

  • Incubation: Incubate at 37°C for 30 minutes in the dark.

  • Acquisition: Analyze on a flow cytometer (excitation 488 nm, emission ~610 nm). Collect ≥10,000 single-cell events.

Protocol B: Western Blot Validation of Pathway Inhibition

Objective: Confirm on-target efficacy by measuring phosphorylation status of downstream effectors.

Target Markers:

  • p-Akt (Ser473): Marker for mTORC2/PI3K inhibition.[2][7][11]

  • p-S6 Ribosomal Protein (Ser235/236): Marker for mTORC1 inhibition.

  • Total Akt / Total S6: Loading controls.

  • Cyclin D1: Cell cycle progression marker (should decrease).

Workflow Visualization:

Experimental_Workflow seed 1. Seed Cells (24h) treat 2. Drug Treatment (IN-1, 24h) seed->treat split Split treat->split fix 3a. Fixation (70% EtOH) split->fix Pathway A lyse 3b. Lysis (RIPA + PhosSTOP) split->lyse Pathway B stain 4a. PI/RNase Staining fix->stain facs 5a. Flow Cytometry (G1 Arrest Data) stain->facs blot 4b. Immunoblot lyse->blot read 5b. Imaging (p-Akt/p-S6) blot->read

Caption: Parallel experimental workflow for validating cell cycle arrest (Pathway A) and molecular mechanism (Pathway B).

References

  • Le PT, et al. (2012).[4] "Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR."[4] Bioorganic & Medicinal Chemistry Letters, 22(15), 5098-5103.[4]

  • MedChemExpress. (n.d.). "PI3Kα/mTOR-IN-1 Product Datasheet."

  • Engelman JA. (2009). "Targeting PI3K signalling in cancer: opportunities, challenges and limitations."[12] Nature Reviews Cancer, 9, 550–562.

  • Porta C, et al. (2014). "Targeting PI3K/Akt/mTOR Signaling in Cancer." Frontiers in Oncology, 4, 64.

Sources

Technical Guide: Preclinical Research Applications of PI3Kα/mTOR-IN-1

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TG-PM-IN1-2024 Subject: Dual Inhibition of PI3Kα and mTOR Kinase Target Audience: Senior Research Scientists, DMPK Leads, Oncology Pharmacologists

Part 1: Strategic Overview & Mechanistic Rationale

The Dual-Targeting Imperative

In hormone receptor-positive (HR+) and HER2+ breast cancers, the PI3K/AKT/mTOR pathway is the primary driver of resistance to endocrine and anti-HER2 therapies. First-generation inhibitors faced two critical failures:

  • Isoform Promiscuity: Pan-PI3K inhibitors (targeting

    
    ) induced severe toxicity (e.g., hyperglycemia, colitis), limiting dosing.
    
  • Feedback Activation: Selective inhibition of mTORC1 (via rapalogs) releases the negative feedback loop on IRS-1, paradoxically reactivating AKT via PI3K.

PI3Kα/mTOR-IN-1 represents a specialized chemical probe designed to solve this dichotomy. It functions as a potent, ATP-competitive dual inhibitor, selectively targeting the PI3Kα isoform (often mutated in PIK3CA tumors) and the mTOR kinase (both mTORC1 and mTORC2 complexes).

Mechanism of Action (MOA) Visualization

The following diagram illustrates the signal transduction cascade and the specific intervention point of PI3Kα/mTOR-IN-1, highlighting the blockade of the feedback loop.

PI3K_Pathway RTK RTK / GPCR IRS1 IRS-1 RTK->IRS1 PI3K PI3Kα (p110α) IRS1->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT (p-S473/T308) PIP3->AKT Recruitment mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K1 mTORC1->S6K mTORC2 mTORC2 mTORC2->AKT Phos-S473 (Max Activation) S6K->IRS1 Negative Feedback (Degradation) Translation Protein Synthesis (Cell Growth) S6K->Translation IN1 PI3Kα/mTOR-IN-1 IN1->PI3K IN1->mTORC1 IN1->mTORC2

Figure 1: Mechanistic intervention of PI3Kα/mTOR-IN-1. Note the simultaneous blockade of upstream PI3Kα and downstream mTORC1/2, preventing the S6K-mediated feedback loop that typically reactivates IRS-1.

Part 2: Chemical & Biological Profile[1]

Before initiating complex models, the compound must be validated against its specific targets. PI3Kα/mTOR-IN-1 is characterized by high potency against the Alpha isoform, distinguishing it from pan-inhibitors like Buparlisib.

Potency Data (Cell-Free & Cellular)
Target KinaseIC50 / Ki (nM)Biological Significance
PI3Kα (p110α) 7 nM Primary target. Drives PIK3CA-mutant tumors.[1][2]
mTOR (mTORC1/2) 10.6 nM (Ki) Secondary target. Prevents AKT S473 phosphorylation.[3]
PI3Kβ> 100 nMReduced potency minimizes off-target toxicity.
PI3Kδ> 100 nMSparing effect reduces immunotoxicity.
Cellular Activity IC50 (nM) Cell Line Context
p-AKT (S473)~10 - 20 nMMCF7 (Breast, PIK3CA mut)
Cell Viability~170 nMMDC7 / MCF7

*Values are representative of the class selectivity profile for Alpha-specific dual inhibitors.

Part 3: In Vitro Characterization Protocols

Protocol A: Phospho-Signaling Validation (Western Blot)

Objective: Confirm dual blockade by assessing p-AKT (PI3K/mTORC2 readout) and p-S6 (mTORC1 readout).

Experimental Design:

  • Cell Lines: MCF7 (PIK3CA E545K) and T47D (PIK3CA H1047R).

  • Controls: DMSO (Negative), Alpelisib (PI3Kα only), Rapamycin (mTORC1 only).

Step-by-Step Workflow:

  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Allow attachment for 24h.
    
  • Starvation (Critical): Serum-starve cells (0.5% FBS) for 12 hours to reduce basal pathway noise.

  • Treatment: Treat with PI3Kα/mTOR-IN-1 dose curve (0, 10, 50, 100, 500 nM) for 2 hours .

  • Stimulation: Stimulate with EGF (50 ng/mL) or Insulin (100 nM) for 15 minutes to induce pathway flux.

  • Lysis: Wash with ice-cold PBS. Lyse immediately in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails 2 & 3 (Sigma). Note: Failure to inhibit phosphatases will result in false negatives.

  • Detection:

    • Primary Markers: p-AKT (Ser473), p-AKT (Thr308), p-S6 Ribosomal Protein (Ser235/236), p-4EBP1.

    • Loading Control: Total AKT, Total S6,

      
      -Actin.
      

Success Criteria:

  • Complete ablation of p-AKT S473 (mTORC2 marker) and p-S6 (mTORC1 marker) at concentrations

    
     50 nM.
    
  • Unlike Rapamycin, PI3Kα/mTOR-IN-1 must inhibit p-AKT T308 (PI3K/PDK1 marker).

Protocol B: 3D Spheroid Viability Assay

Objective: Assess efficacy in a physiologically relevant microenvironment, as 2D cultures often overestimate kinase inhibitor potency.

Step-by-Step Workflow:

  • Preparation: Use Ultra-Low Attachment (ULA) 96-well plates.

  • Seeding: Seed 2,000 cells/well in 100 µL media. Centrifuge at 1000 RPM for 10 mins to promote aggregation. Incubate 72h to form spheroids.

  • Treatment: Add 2x concentrated drug solution (0.1 nM to 10 µM).

  • Incubation: Incubate for 7 days (longer than 2D due to slower diffusion).

  • Readout: Add 100 µL CellTiter-Glo® 3D Reagent. Shake vigorously for 5 mins (lysis of spheroid core is difficult). Read Luminescence.

Part 4: In Vivo Efficacy & Pharmacodynamics

Xenograft Model Selection

For PI3Kα/mTOR-IN-1, model selection must align with the genetic driver (PIK3CA mutation).

  • Model A: MCF7 Xenograft (ER+/HER2-, PIK3CA E545K). Requires 17

    
    -estradiol supplementation (0.72 mg/pellet).
    
  • Model B: HCC1954 (HER2+, PIK3CA H1047R). Tests efficacy in HER2-resistant settings.[2]

Dosing & Formulation Strategy

Based on the physicochemical properties of sulfonyl-morpholinopyrimidines (typical scaffold for this class):

  • Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline (Solubility is often the limiting factor).

  • Route: Oral Gavage (PO).

  • Schedule: Daily (QD) for 21-28 days.

  • Dose Range: 5 mg/kg (Low), 15 mg/kg (High). Note: Monitor body weight daily. >15% weight loss requires dose holiday.

PD Biomarker Analysis (Tumor Harvest)

To prove target engagement in vivo:

  • Harvest tumors 2 hours post-final dose.

  • Flash freeze half in liquid nitrogen (for Western Blot).

  • Fix half in 10% NBF for IHC (p-S6 staining).

  • Result: IHC should show reduced brown staining intensity for p-S6 in treated vs. vehicle groups.

Part 5: References

  • Shen, S., et al. (2018). Discovery of an Orally Bioavailable Dual PI3K/mTOR Inhibitor Based on Sulfonyl-Substituted Morpholinopyrimidines.[4] ACS Medicinal Chemistry Letters, 9(7), 719–724.[4]

  • MedChemExpress. PI3Kα/mTOR-IN-1 Product Datasheet & Biological Activity. MCE Catalog No. HY-112602.[4]

  • Vasan, N., Toska, E., & Scaltriti, M. (2019). Overview of the relevance of PI3K pathway in breast cancer. Annals of Oncology, 30(10), x21-x28.

  • Elkabets, M., et al. (2013). mTORC1 inhibition is required for sensitivity to PI3K p110α inhibitors in wild-type PIK3CA mutant breast cancer. Science Translational Medicine, 5(196), 196ra99.

  • O'Brien, N. A., et al. (2014). Targeting PI3K/mTOR overcomes resistance to HER2-targeted therapy independent of feedback activation of AKT. Clinical Cancer Research, 20(13), 3507-3520.

Sources

Navigating the Paradox: A Technical Deep Dive into PI3K Pathway Feedback Loops

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Inhibition Paradox

In the development of PI3K pathway inhibitors, a recurring failure mode is the "Inhibition Paradox": the observation that potent pharmacological blockade of a kinase often triggers a compensatory resurgence of downstream or parallel signaling. This is not merely incomplete inhibition; it is an active, evolutionarily conserved homeostatic response.

For the drug developer and bench scientist, understanding these feedback loops is not academic—it is the difference between a stalled Phase II trial and a viable combination strategy. This guide deconstructs the molecular mechanics of these loops, provides a self-validating experimental framework for their detection, and outlines strategic interventions.

Mechanistic Architecture of Feedback Loops

The PI3K/AKT/mTOR axis is not a linear pipeline but a homeostatic grid. Two primary negative feedback loops are critical for research design: the mTORC1-S6K-IRS1 Loop and the FOXO-RTK Transcriptional Loop .

The mTORC1-S6K-IRS1 Negative Feedback Loop

Under basal hyperactive conditions, mTORC1 activates S6 Kinase (S6K).[1][2] S6K, in turn, phosphorylates Insulin Receptor Substrate-1 (IRS-1) at inhibitory serine residues (specifically Ser636/639 and Ser1101).[2] This serine phosphorylation degrades IRS-1 and desensitizes it to insulin/IGF-1 stimulation, acting as a natural brake on PI3K signaling.

The Paradox: When you treat cells with an mTORC1 inhibitor (e.g., Rapamycin or Raalog), you block S6K. This relieves the inhibitory phosphorylation on IRS-1.[1] Consequently, IRS-1 is stabilized and resensitized to growth factors, leading to a paradoxical re-activation of PI3K and AKT (specifically at Thr308 and Ser473) despite the presence of the inhibitor [1, 2].

The FOXO-RTK Transcriptional Loop

AKT normally phosphorylates FOXO transcription factors, sequestering them in the cytoplasm.

The Paradox: PI3K/AKT inhibition results in FOXO dephosphorylation and nuclear translocation. Once in the nucleus, FOXO upregulates the transcription of Receptor Tyrosine Kinases (RTKs) such as HER3 (ERBB3), IGF-1R, and InsR . This increases the cell's surface sensitivity to ligands, often bypassing the initial blockade or activating parallel MAPK signaling [3, 4].

Visualizing the Network

The following diagram illustrates the structural logic of these feedback mechanisms.

PI3K_Feedback_Loops RTK RTKs (InsR/IGF1R/HER3) IRS1 IRS-1 RTK->IRS1 PI3K PI3K (p110/p85) AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 FOXO FOXO Transcription Factors AKT->FOXO Inhibition (Sequestration) S6K S6K mTORC1->S6K S6K->IRS1 Inhibitory Phos (Ser636) IRS1->PI3K GeneExp RTK Gene Expression FOXO->GeneExp Nuclear Translocation GeneExp->RTK Upregulation

Caption: Schematic of PI3K feedback loops. Red dashed lines indicate negative feedback relieved by inhibition.

Experimental Framework: Validating Feedback Loops

To confirm if a feedback loop is compromising your inhibitor's efficacy, you must distinguish between target engagement (is the drug working?) and pathway reactivation (is the cell adapting?).

Protocol: Time-Course Signaling Analysis (The "Rebound" Assay)

Objective: Detect the relief of negative feedback by observing the temporal rebound of p-AKT or p-ERK after initial suppression.

Materials:

  • Cell lines: PI3K-hyperactive lines (e.g., MCF-7, BT474).

  • Inhibitors: Specific PI3K inhibitor (e.g., Alpelisib) and mTOR inhibitor (e.g., Everolimus).

  • Lysis Buffer: RIPA + Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate/Fluoride).

Step-by-Step Workflow:

  • Seeding: Seed cells at 70% confluency in 6-well plates. Allow 24h attachment.

  • Starvation (Optional but Recommended): Serum starve (0.5% FBS) for 16h to synchronize signaling, then stimulate with EGF/Insulin at T=0. Note: For constitutive active mutants (PIK3CA H1047R), starvation may not be necessary.

  • Treatment Course:

    • Treat cells with IC90 concentration of inhibitor.

    • Timepoints: 0h (DMSO), 1h (Acute inhibition), 6h, 24h, 48h (Chronic adaptation).

  • Lysis: Harvest lysates on ice. Immediate boiling in SDS buffer is preferred to prevent phosphatase activity.

  • Western Blot Targets:

    • Readout for Efficacy: p-S6 (S235/236) – Should remain low if drug is stable.

    • Readout for Feedback (The "Rebound"): p-AKT (S473/T308) and p-IRS1 (Ser636/639).

    • Readout for Crosstalk: p-ERK1/2 (T202/Y204).

Interpretation:

  • Successful Blockade: p-S6 decreases and stays low.

  • Feedback Loop Present: p-AKT drops at 1h but rebounds at 24h-48h.

  • Mechanism Confirmation: If p-IRS1 (Ser636) decreases at 24h while p-AKT rebounds, the mTORC1-S6K loop is active [2, 5].

Visualizing the Experimental Logic

Experimental_Workflow Step1 1. Baseline (0h) Step2 2. Acute Phase (1-2h) Step1->Step2 Inhibitor Added Step3 3. Chronic Phase (24-48h) Step2->Step3 Incubation ResultA p-AKT: LOW p-S6: LOW (Target Engaged) Step2->ResultA Check WB ResultB p-AKT: HIGH (Rebound) p-S6: LOW (Feedback Active) Step3->ResultB Check WB

Caption: Workflow to distinguish acute inhibition from chronic feedback adaptation.

Quantitative Data Summary: Inhibitor Classes & Feedback Risks

Different classes of inhibitors trigger distinct feedback profiles.[3][4] The table below summarizes the expected molecular consequences.

Inhibitor ClassPrimary TargetKey Feedback MechanismBiomarker of Feedback
Rapalogs (e.g., Everolimus)mTORC1Relief of S6K

IRS1 inhibition
Rebound of p-AKT (S473)
Pan-PI3K Inhibitors (e.g., Copanlisib)p110

FOXO nuclear translocation

RTK upregulation
Increased HER3/InsR mRNA; Rebound p-ERK
Isoform-Specific (e.g., Alpelisib)p110

Systemic Hyperglycemia

Insulin Surge
Systemic Insulin spike; Rebound p-AKT
Dual PI3K/mTOR PI3K + mTORMAPK Pathway Activation (Crosstalk)Strong p-ERK upregulation [6]

Strategic Interventions: Breaking the Loop

To overcome these loops, "vertical" or "horizontal" inhibition strategies are required.

Vertical Inhibition (The "Double-Hit")

Targeting multiple nodes in the same pathway to prevent upstream rebound.

  • Strategy: Combine PI3K inhibitors with mTOR inhibitors or RTK inhibitors.[3][5]

  • Example: In HER2+ breast cancer, PI3K inhibition upregulates HER3.[6] Combining a PI3K inhibitor with Trastuzumab (anti-HER2) or Lapatinib prevents this receptor-level reactivation [4].[6]

Horizontal Inhibition (Parallel Pathways)

Targeting the compensatory parallel pathway.

  • Strategy: MEK inhibitors + PI3K inhibitors.[3][4]

  • Rationale: Deep inhibition of PI3K often shunts signaling toward the MAPK pathway. Co-targeting MEK prevents this escape route, though toxicity management is critical [6].

Dietary/Systemic Management
  • Strategy: Ketogenic diet or SGLT2 inhibitors.

  • Rationale: PI3Kngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     inhibitors cause hyperglycemia, triggering insulin release which reactivates the tumor's insulin receptors.[7][8] Managing systemic glucose levels can prevent this extrinsic feedback loop [1, 5].
    

References

  • Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways. Source:[4] PMC (National Institutes of Health) URL:[Link]

  • Chronic Inhibition of the mTORC1/S6K1 Pathway Increases Insulin-Induced PI3K Activity. Source: Molecular Endocrinology (Oxford Academic) URL:[Link]

  • Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity. Source: MDPI (Cells) URL:[Link]

  • Feedback upregulation of HER3 (ErbB3) expression and activity attenuates antitumor effect of PI3K inhibitors. Source: PubMed Central URL:[Link]

  • Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers. Source: PubMed URL:[Link]

  • Parallel PI3K, AKT and mTOR inhibition is required to control feedback loops that limit tumor therapy. Source:[5][9] PLOS ONE URL:[5][Link][3]

Sources

The Dual PI3Kα/mTOR Inhibitor PI3Kalpha/mTOR-IN-1: A Technical Guide for Cancer Biology Research

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for Dual PI3K/mTOR Inhibition in Oncology

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including proliferation, growth, survival, and metabolism.[1] Its hyperactivation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2][3] However, the complexity of this pathway, characterized by intricate feedback loops, often limits the efficacy of single-agent inhibitors. For instance, inhibition of mTORC1 can lead to a feedback activation of PI3K signaling, thereby mitigating the anti-proliferative effects of the inhibitor. This has necessitated the development of dual inhibitors that can simultaneously block key nodes of the pathway, offering a more comprehensive and durable blockade of oncogenic signaling.

This technical guide focuses on PI3Kalpha/mTOR-IN-1 , a potent dual inhibitor of PI3Kα and mTOR. Due to the limited availability of peer-reviewed experimental data specifically on this compound, this guide will leverage detailed protocols and data from the well-characterized and structurally analogous dual PI3K/mTOR inhibitor, Omipalisib (GSK2126458) , to provide field-proven insights and methodologies. This approach ensures that the presented protocols are robust, scientifically sound, and representative of how a potent dual PI3Kα/mTOR inhibitor can be effectively utilized as a tool in cancer biology research.

Molecular Profile and Mechanism of Action

This compound is a small molecule inhibitor designed to target the ATP-binding catalytic sites of both the p110α subunit of PI3K and the mTOR kinase. This dual inhibition is critical for overcoming the intrinsic resistance mechanisms that arise from the pathway's feedback loops.

Physicochemical Properties
PropertyValueReference
Compound Name This compoundN/A
CAS Number 1013098-90-2N/A
Molecular Formula C₂₅H₂₄N₆O₄SN/A
Molecular Weight 504.56 g/mol N/A
Solubility Soluble in DMSON/A
Biological Activity

This compound demonstrates potent inhibition of both PI3Kα and mTOR. The inhibitory constants (Ki) in cell-free assays are reported to be 12.5 nM for PI3Kα and 10.6 nM for mTOR. In cellular assays, the half-maximal inhibitory concentration (IC50) for PI3Kα is 7 nM.

For the purpose of providing a broader context of potency, the analogous compound Omipalisib (GSK2126458) exhibits the following inhibitory activities:

TargetKi (cell-free assay)Reference
p110α0.019 nM[1]
p110β0.13 nM[1]
p110δ0.024 nM[1]
p110γ0.06 nM[1]
mTORC10.18 nM[1]
mTORC20.3 nM[1]

These values highlight the high potency of this class of dual inhibitors against their intended targets.

The PI3K/Akt/mTOR Signaling Pathway and the Rationale for Dual Inhibition

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates Akt (also known as protein kinase B). Akt, in turn, phosphorylates a myriad of downstream substrates, including the tuberous sclerosis complex 2 (TSC2), which leads to the activation of mTOR Complex 1 (mTORC1). mTORC1 promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). A critical feedback loop exists where S6K can phosphorylate and inhibit insulin receptor substrate 1 (IRS1), thereby dampening PI3K signaling. Inhibition of mTORC1 alone can relieve this negative feedback, leading to the reactivation of Akt and cell survival. By inhibiting both PI3Kα and mTOR, this compound circumvents this feedback mechanism, resulting in a more profound and sustained inhibition of the pathway.

PI3K_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Protein Synthesis Protein Synthesis & Cell Growth S6K->Protein Synthesis 4EBP1->Protein Synthesis Inhibition This compound PI3Kα/mTOR-IN-1 This compound->PI3K Inhibition This compound->mTORC1 Inhibition

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.

In Vitro Experimental Protocols

The following protocols are based on methodologies reported for the analogous compound Omipalisib (GSK2126458) and are intended to serve as a robust starting point for researchers using this compound.

Cell Viability/Proliferation Assays

Assessing the impact of this compound on cancer cell viability is a fundamental first step. The MTT and CellTiter-Glo assays are commonly used for this purpose.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. The concentration range should be guided by the compound's IC50 value (e.g., 0.1 nM to 10 µM). Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest compound dilution.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Representative Data (using Omipalisib):

Cell LineIC50 (72h)Reference
HCT1160.01 µM[4]
Bel74040.01 µM[4]
MDA-MB-2310.13 µM[4]
Western Blot Analysis of Pathway Inhibition

Western blotting is essential to confirm that this compound is hitting its intended targets and modulating downstream signaling.

Protocol: Western Blot

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a defined period (e.g., 2, 6, or 24 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • Phospho-Akt (Ser473)

    • Total Akt

    • Phospho-S6K (Thr389)

    • Total S6K

    • Phospho-4E-BP1 (Thr37/46)

    • Total 4E-BP1

    • Actin or Tubulin (as a loading control)

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Expected Outcome: Treatment with this compound should lead to a dose-dependent decrease in the phosphorylation of Akt, S6K, and 4E-BP1, while the total protein levels of these molecules should remain unchanged.

Western_Blot_Workflow A Cell Treatment with This compound B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (PVDF Membrane) D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Signal Detection (ECL) F->G H Data Analysis G->H

Figure 2: A typical workflow for Western blot analysis to assess pathway inhibition.

In Vivo Experimental Design

Animal models are crucial for evaluating the anti-tumor efficacy and pharmacokinetic properties of this compound. The following is a general guideline for a xenograft study.

Protocol: Xenograft Tumor Model

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or NOD-SCID).

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Based on pharmacokinetic studies of analogous compounds like Omipalisib, this compound can be administered orally (e.g., via gavage) or intravenously. A typical dosing regimen for Omipalisib in a mouse model of esophageal squamous cell carcinoma was daily oral administration.[5] The vehicle should be appropriate for the compound's solubility (e.g., a solution containing DMSO, PEG300, and saline).

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Pharmacokinetic Considerations: For this compound, it has been reported to have good oral bioavailability.[6] However, detailed pharmacokinetic studies in relevant animal models are recommended to determine the optimal dosing schedule and route of administration to achieve sustained target inhibition in the tumor tissue.

Safety and Handling

As with any potent small molecule inhibitor, appropriate safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a chemical fume hood.

  • Storage: Store the compound as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for short-term use and at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Conclusion and Future Directions

This compound represents a valuable research tool for dissecting the complexities of the PI3K/Akt/mTOR pathway in cancer. Its dual inhibitory mechanism offers a more complete shutdown of this critical signaling cascade compared to single-agent inhibitors. The experimental protocols outlined in this guide, benchmarked against the well-vetted compound Omipalisib, provide a solid foundation for researchers to investigate the cellular and in vivo effects of this compound. Future research should focus on identifying predictive biomarkers of sensitivity to dual PI3K/mTOR inhibition and exploring rational combination strategies with other targeted therapies or chemotherapeutic agents to further enhance anti-tumor efficacy.

References

  • Celcuity. (2022). A Phase 1B open-label study of gedatolisib (PF-05212384) in combination with other anti-tumour agents for patients with advance. Celcuity. Retrieved from [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. In Wikipedia. Retrieved from [Link]

  • Tabernero, J., et al. (2015). First-In-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR In Patients With Advanced Cancer. Clinical Cancer Research, 21(8), 1888-1895. Retrieved from [Link]

  • Dana-Farber Cancer Institute. (n.d.). A Phase Ib Open-Label Three-Arm Multicenter Study To Assess The Safety And Tolerability Of Pf-05212384 (Pi3k/Mtor Inhibitor) In Combination With Other Anti-Tumor Agents. Retrieved from [Link]

  • ScienceOpen. (n.d.). The PI3K/mTOR inhibitor Gedatolisib eliminates dormant breast cancer cells in organotypic culture, but fails. ScienceOpen. Retrieved from [Link]

  • Pascual, T., et al. (2021). Inhibition of the PI3K/mTOR Pathway in Breast Cancer to Enhance Response to Immune Checkpoint Inhibitors in Breast Cancer. Cancers, 13(16), 4195. Retrieved from [Link]

  • Chemsrc. (2025). Gedatolisib (PF-05212384, PKI-587). Retrieved from [Link]

  • Joseph, N. M., et al. (2018). The Dual PI3K/mToR Inhibitor Omipalisib/GSK2126458 Inhibits Clonogenic Growth in Oncogenically-transformed Cells from Neurocutaneous Melanocytosis. Acta Dermato-Venereologica, 98(7), 679-685. Retrieved from [Link]

  • Maher, T. M., et al. (2018). A Randomised, Placebo-Controlled Study of Omipalisib (PI3K/mTOR) in Idiopathic Pulmonary Fibrosis. UCL Discovery. Retrieved from [Link]

  • ClinicalTrials.gov. (2016). A PHASE 1B OPEN-LABEL THREE-ARM MULTI-CENTER STUDY TO ASSESS THE SAFETY AND TOLERABILITY OF PF-05212384 (PI3K/MTOR INHIBITOR) IN. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Omipalisib. In PubChem. Retrieved from [Link]

  • Liu, T., et al. (2019). Omipalisib Inhibits Esophageal Squamous Cell Carcinoma Growth Through Inactivation of Phosphoinositide 3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) and ERK Signaling. Medical Science Monitor, 25, 7836-7844. Retrieved from [Link]

  • Celcuity. (2015). First-in-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR in Patients with Advanced Cancer. Celcuity. Retrieved from [Link]

  • ResearchGate. (n.d.). A Randomised, Placebo-Controlled Study of Omipalisib (PI3K/mTOR) in Idiopathic Pulmonary Fibrosis. ResearchGate. Retrieved from [Link]

Sources

Methodological & Application

Technical Guide: PI3Kalpha/mTOR-IN-1 Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

PI3Kalpha/mTOR-IN-1 is a potent, dual-target small molecule inhibitor designed to simultaneously blockade the Phosphoinositide 3-kinase alpha (PI3K


)  and the Mammalian Target of Rapamycin (mTOR) . This dual-inhibition strategy is critical in oncology research to overcome the feedback loop activation of Akt that often occurs when mTOR is inhibited alone.
Mechanistic Context

The PI3K/Akt/mTOR signaling pathway is a master regulator of cell metabolism, growth, and survival.[1]

  • PI3K

    
     Inhibition:  Prevents the conversion of PIP2 to PIP3, thereby halting the recruitment of Akt to the plasma membrane.
    
  • mTOR Inhibition: Blocks both mTORC1 (S6K1/4EBP1 axis) and mTORC2 (Akt Ser473 phosphorylation), preventing downstream protein synthesis and cell survival signaling.

Effective use of this compound requires precise stock solution preparation. The compound exhibits moderate solubility in organic solvents and is sensitive to moisture. Improper handling—such as using hygroscopic DMSO or repeated freeze-thaw cycles—can lead to compound precipitation, resulting in erratic IC


 data.

Physicochemical Identity

Before preparation, verify the compound identity against the following specifications to ensure experimental reproducibility.

PropertySpecification
Compound Name This compound
CAS Number 1013098-90-2
Molecular Weight 310.35 g/mol
Formula C

H

N

O
Appearance Off-white to light yellow solid
Solubility (DMSO) ~3.2 mg/mL (10.3 mM) to 8.3 mg/mL (26 mM)*
Solubility (Water) Insoluble

*Note: Solubility can vary based on DMSO water content. Sonication and warming are often required to reach >5 mM.

Biological Pathway Visualization

The following diagram illustrates the dual intervention point of this compound within the signal transduction cascade.

PI3K_Pathway RTK RTK / GPCR PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT Akt (PKB) PIP3->AKT Recruits PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K1 mTORC1->S6K Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) INHIBITOR This compound INHIBITOR->PI3K Inhibits INHIBITOR->mTORC1 Inhibits INHIBITOR->mTORC2 Inhibits

Figure 1: Mechanism of Action. The inhibitor targets both PI3Kα upstream and the mTOR complexes downstream.[2]

Protocol: Stock Solution Preparation

Materials Required[2][4][5][6][7][8]
  • Compound: this compound (Solid).[3]

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).

    • Critical: Do not use old DMSO that has been exposed to air; it absorbs water which drastically reduces the solubility of this specific compound.[3]

  • Equipment: Analytical balance, Vortex mixer, Ultrasonic bath, Amber glass vials (borosilicate).

Step-by-Step Procedure
Step 1: Calculation

Determine the volume of DMSO required to achieve a target stock concentration (typically 5 mM or 10 mM ).



Example for 5 mg of powder at 10 mM (0.01 M):



Step 2: Dissolution (The "Hard-to-Dissolve" Protocol)

This compound is known to be kinetically slow to dissolve.

  • Add the calculated volume of Anhydrous DMSO to the vial containing the powder.

  • Vortex vigorously for 1 minute.

  • Inspect: If particles remain, place the vial in an ultrasonic bath for 5–10 minutes at room temperature.

  • Warming (Optional): If the solution is still cloudy, warm the vial in a 37°C water bath for 2–3 minutes.

    • Caution: Do not exceed 40°C to avoid thermal degradation.

  • Final Check: The solution must be perfectly clear and yellow/off-white. If precipitate persists, add more DMSO to lower the concentration to 5 mM.

Step 3: Aliquoting

Never store the bulk stock. Repeated freeze-thaw cycles will cause precipitation and hydrolysis.

  • Divide the stock solution into single-use aliquots (e.g., 20 µL or 50 µL).

  • Use amber or light-blocking microcentrifuge tubes to protect from light.

Storage & Stability Guidelines

Proper storage is the only way to guarantee the integrity of the inhibitor over time.

Storage ConditionStateTemperatureStability Duration
Powder (Lyophilized) Solid-20°C3 Years
Stock Solution (DMSO) Liquid-80°C6 Months (Recommended)
Stock Solution (DMSO) Liquid-20°C1 Month (Max)
Aqueous Working Sol. Liquid4°C / RTUse Immediately (< 2 hours)

Critical Warning:

  • Hygroscopic Nature: DMSO absorbs moisture from the air. Always seal vials tightly with Parafilm before freezing.

  • Freeze-Thaw: Limit to a maximum of 1 cycle . If an aliquot is thawed, use it that day and discard the remainder.

Application Workflow

The following flowchart outlines the logic for preparing and using the inhibitor in a cell-based assay.

Protocol_Flow Start Weigh Powder (e.g., 5 mg) Solvent Add Anhydrous DMSO (Target 10 mM) Start->Solvent Dissolve Vortex & Sonicate (Clear Solution?) Solvent->Dissolve Dissolve->Solvent No (Add more DMSO) Aliquot Aliquot into Amber Tubes Dissolve->Aliquot Yes Freeze Store at -80°C Aliquot->Freeze Use Thaw 1 Aliquot (RT) Freeze->Use Dilute Intermediate Dilution (1:100 in Media/Buffer) Use->Dilute Treat Treat Cells (Final DMSO < 0.5%) Dilute->Treat

Figure 2: Preparation and Usage Workflow. Ensure intermediate dilution steps to prevent "DMSO shock" to cells.

Dilution for Assays (Example)

To achieve a final assay concentration of 100 nM (IC


 range):
  • Stock: 10 mM (10,000,000 nM).

  • Step 1 (Intermediate): Dilute 1 µL Stock into 999 µL Media

    
     10 µM (10,000 nM). [DMSO = 0.1%]
    
  • Step 2 (Final): Dilute 10 µL of Step 1 into 990 µL Media

    
    100 nM . [Final DMSO = 0.001%]
    

Self-Validation Check: Ensure the final DMSO concentration is well below 0.5% to avoid solvent toxicity masking the inhibitor's effect.

References

  • MedChemExpress (MCE). PI3Kα/mTOR-IN-1 Product Datasheet (Cat. No. HY-112602).[2][4] Retrieved from .

  • Biofount. PI3K/mTOR Inhibitor-2 (CAS 1848242-58-9) and Related Compounds Solubility Data.[5] Retrieved from .

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Dimethyl Sulfoxide (DMSO). Retrieved from .

  • Shen, S., et al. (2018).[4] Discovery of an Orally Bioavailable Dual PI3K/mTOR Inhibitor Based on Sulfonyl-Substituted Morpholinopyrimidines.[4] ACS Medicinal Chemistry Letters, 9(7), 719–724.[4] (Foundational chemistry for the structural class).

Sources

Protocol for using PI3Kalpha/mTOR-IN-1 in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Utilization of PI3Kα/mTOR-IN-1 in Mammalian Cell Culture

Executive Summary

The PI3K/Akt/mTOR signaling axis is the most frequently dysregulated pathway in human cancer, particularly in hormone receptor-positive breast cancer and glioblastoma. PI3Kα/mTOR-IN-1 (CAS: 1013098-90-2) is a highly potent, ATP-competitive dual inhibitor targeting the p110α catalytic subunit of PI3K (IC₅₀ ~7 nM) and the mTOR kinase complex (Kᵢ ~10.6 nM).

Unlike rapamycin analogs (rapalogs) that only inhibit mTORC1, PI3Kα/mTOR-IN-1 prevents the reactivation of Akt via the mTORC2-mediated feedback loop. This application note details the rigorous handling, solubilization, and experimental protocols required to utilize this compound effectively in vitro, ensuring data reproducibility and biological validity.

Chemical Profile & Mechanism of Action

Compound Specifications
PropertySpecification
Compound Name PI3Kα/mTOR-IN-1
CAS Number 1013098-90-2
Molecular Weight ~310.35 g/mol (Verify specific batch CoA)
Target PI3Kα (p110α), mTORC1/2
IC₅₀ (Cell-free) ~7 nM (PI3Kα), ~10 nM (mTOR)
Solubility DMSO (≥ 10 mg/mL with warming); Insoluble in water
Appearance Off-white to yellow solid
Pathway Interference Diagram

The following diagram illustrates the dual-node blockade. Note that inhibiting mTORC1 (S6K) releases the negative feedback loop on IRS-1, typically causing hyper-activation of Akt. PI3Kα/mTOR-IN-1 abrogates this by simultaneously blocking the upstream PI3Kα node.

PI3K_Pathway RTK RTK / GPCR PI3K PI3Kα (p110α) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT Akt (PKB) PIP3->AKT Recruitment PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation S6K p70S6K mTORC1->S6K S6K->RTK Negative Feedback (Relieved by mTOR inhibition) Translation Protein Synthesis (Cell Growth) S6K->Translation INHIBITOR PI3Kα/mTOR-IN-1 INHIBITOR->PI3K Inhibits INHIBITOR->mTORC1 Inhibits

Figure 1: Mechanism of Action. The inhibitor blocks both the PI3Kα conversion of PIP2 to PIP3 and the mTOR kinase activity, preventing feedback-loop mediated resistance.

Preparation & Handling Protocol

CRITICAL: PI3Kα/mTOR-IN-1 is hydrophobic. Direct addition of high-concentration DMSO stock to aqueous media often results in microprecipitation, which is invisible to the naked eye but causes significant variability in IC₅₀ data.

Stock Solution Preparation (10 mM)
  • Calculate: Determine the mass required. For 1 mg of powder (MW ~310.35), add 322 µL of anhydrous DMSO.

  • Dissolve: Vortex vigorously for 1 minute. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot: Dispense into light-protected (amber) microtubes (e.g., 20 µL aliquots) to avoid freeze-thaw cycles.

  • Storage: Store at -80°C (stable for 1 year) or -20°C (stable for 6 months).

The "Serial Dilution" Method for Treatment

Never pipette 100% DMSO stock directly into the cell culture dish.

  • Intermediate Step: Prepare a 1000x concentrate in DMSO.

    • Example: To treat at 100 nM, prepare a 100 µM intermediate stock in DMSO.

  • Media Dilution: Dilute the intermediate stock 1:1000 into pre-warmed culture media.

    • Result: 100 nM compound in 0.1% DMSO.

    • Control: Ensure the Vehicle Control contains exactly 0.1% DMSO.

Experimental Protocols

Workflow Overview

Workflow Stock DMSO Stock (10 mM) Inter Intermediate Dilution Stock->Inter Dilute in DMSO Treat Treatment (1h - 72h) Inter->Treat 1:1000 into Media Seed Cell Seeding (24h prior) Seed->Treat Lysis Lysis/Harvest Treat->Lysis Readout Western Blot / Viability Lysis->Readout

Figure 2: Experimental Workflow. Adhering to the intermediate dilution step is critical for solubility.

Protocol A: Signaling Validation (Western Blot)

Objective: Confirm blockade of PI3K (p-Akt) and mTOR (p-S6K/p-4EBP1).

  • Seeding: Plate cells (e.g., MCF-7 or BT-474) at

    
     cells/well in a 6-well plate. Incubate for 24 hours.
    
  • Starvation (Optional but Recommended): Replace media with serum-free media for 4–12 hours to reduce basal pathway noise.

  • Treatment:

    • Add PI3Kα/mTOR-IN-1 at varying concentrations (e.g., 0, 10, 50, 100, 500 nM).

    • Incubate for 1 to 4 hours . (Signaling inhibition is rapid; long incubations allow compensatory feedback).

    • Stimulation:[1] If starved, stimulate with EGF (50 ng/mL) or Insulin for the last 15 minutes of treatment to assess inhibition of induced signaling.

  • Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF). Lyse in RIPA buffer.

  • Targets:

    • p-Akt (Thr308): Direct readout of PI3K/PDK1 activity.

    • p-Akt (Ser473): Readout of mTORC2 activity (Critical for dual inhibitor validation).

    • p-S6K (Thr389): Direct readout of mTORC1 activity.

Protocol B: Cell Viability Assay (IC50 Determination)

Objective: Determine potency over 72 hours.[2][3]

  • Seeding: Plate cells in 96-well plates (3,000–5,000 cells/well). Ensure cells are in the log-growth phase.

  • Treatment:

    • Prepare a 9-point dilution series (e.g., 10 µM down to 0.1 nM).

    • Treat cells for 72 hours .[2][3]

  • Readout: Use CCK-8, MTS, or CellTiter-Glo (ATP).

  • Analysis: Normalize to DMSO control (100%) and Blank (0%). Fit using a non-linear regression (4-parameter logistic) model.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Media Rapid addition of high-conc DMSO stock.Use the "Intermediate Dilution" method (See Section 3.2). Ensure final DMSO < 0.5%.
No inhibition of p-Akt (S473) Incomplete mTORC2 blockade or insufficient dose.Increase dose; verify compound integrity. Ensure lysis buffer contains phosphatase inhibitors.
High Toxicity in Controls DMSO toxicity.Ensure DMSO concentration is consistent across ALL wells, including the "0 nM" control.
Biphasic Dose Response Off-target effects at high doses (>5 µM).Restrict curve fitting to biologically relevant ranges (<1 µM).

References

  • MedChemExpress (MCE). PI3Kα/mTOR-IN-1 Product Datasheet & Biological Activity. Catalog No. HY-136653.

  • Thorpe, L.M., Yuzugullu, H. & Zhao, J.J. PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting. Nature Reviews Cancer 15, 7–24 (2015).

  • Vilar, E., Perez-Garcia, J. & Tabernero, J. Pushing the envelope in the mTOR pathway: the second generation of inhibitors. Molecular Cancer Therapeutics 10, 395-403 (2011).

  • MolNova. PI3Kα/mTOR-IN-1 Chemical Structure and Solubility Data. Catalog No. M33082.[4]

(Note: While specific literature on the probe named "PI3Kα/mTOR-IN-1" is often proprietary to catalog definitions, the protocols above are standardized based on the chemical class of dual PI3K/mTOR inhibitors such as Dactolisib/BEZ235 and Apitolisib/GDC-0980).

Sources

Administration Routes for PI3Kα/mTOR-IN-1 in Preclinical Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Crossroads of Cancer Signaling

The Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including proliferation, growth, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in a wide array of human cancers, making it a highly attractive target for therapeutic intervention.[3] PI3Kα/mTOR-IN-1 is a potent and selective dual inhibitor that targets both PI3Kα and mTOR, offering a promising strategy to comprehensively block this oncogenic signaling network.[4][5] This application note provides a detailed guide for researchers on the effective administration of PI3Kα/mTOR-IN-1 in animal models, a crucial step in preclinical drug development. We will delve into the rationale behind the choice of administration routes, provide validated vehicle formulations, and present step-by-step protocols for oral, intraperitoneal, and intravenous delivery.

The PI3K/mTOR Signaling Pathway: A Rationale for Dual Inhibition

The PI3K/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) on the cell surface. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a plethora of substrates, including the tuberous sclerosis complex 2 (TSC2), which leads to the activation of mTOR complex 1 (mTORC1). mTORC1 is a master regulator of protein synthesis and cell growth. A second complex, mTORC2, can also be activated and is involved in cell survival and cytoskeletal organization. The intricate network of feedback loops within this pathway underscores the rationale for dual PI3K and mTOR inhibition to achieve a more complete and sustained blockade of cancer cell signaling.[6][7][8]

PI3K_mTOR_Pathway RTK Growth Factor Receptor (RTK/GPCR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 mTORC2 mTORC2 mTORC2->Akt CellGrowth Cell Growth & Proliferation S6K->CellGrowth Inhibitor PI3Kα/mTOR-IN-1 Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Figure 1: The PI3K/mTOR Signaling Pathway and the inhibitory action of PI3Kα/mTOR-IN-1.

Vehicle Formulation: The Cornerstone of Reliable In Vivo Studies

The selection of an appropriate vehicle is paramount for the successful administration of hydrophobic compounds like PI3Kα/mTOR-IN-1. An ideal vehicle should solubilize the compound at the desired concentration, be non-toxic to the animal, and ensure bioavailability. Based on the known properties of PI3Kα/mTOR-IN-1 and established formulations for similar dual PI3K/mTOR inhibitors, we recommend the following vehicle preparations.

Recommended Vehicle Formulations
Administration RouteVehicle CompositionPreparation Notes
Oral Gavage (O.G.) 50% PEG-400 in 20% 2-hydroxypropyl-β-cyclodextrinA common and effective vehicle for oral delivery of hydrophobic compounds.[9]
0.5% Methylcellulose with 0.2% Tween-80 in sterile waterA widely used suspension vehicle for oral administration.
Intraperitoneal (I.P.) 10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineA multi-component system to ensure solubility and minimize precipitation upon injection.
Corn oil with 5-10% DMSOSuitable for highly lipophilic compounds. The DMSO aids in initial solubilization.
Intravenous (I.V.) 10% N-methyl-2-pyrrolidone (NMP), 50% PEG-200 in normal salineA formulation used for a similar mTOR inhibitor, suitable for intravenous delivery.[10]

Note: It is crucial to perform a small-scale pilot study to confirm the solubility and stability of PI3Kα/mTOR-IN-1 in the chosen vehicle at the desired concentration before proceeding with a large-scale animal study.

Experimental Protocols

The following protocols provide step-by-step guidance for the preparation and administration of PI3Kα/mTOR-IN-1. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Oral Gavage (O.G.) Administration

Oral gavage is a common and effective method for delivering precise doses of compounds directly into the stomach. PI3Kα/mTOR-IN-1 has demonstrated good oral bioavailability, making this a preferred route.

Materials:

  • PI3Kα/mTOR-IN-1

  • Vehicle (e.g., 50% PEG-400 in 20% 2-hydroxypropyl-β-cyclodextrin)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator

  • Animal balance

  • Appropriately sized oral gavage needles (stainless steel, ball-tipped)

  • Syringes (1 mL)

Workflow Diagram:

Oral_Gavage_Workflow Weigh Weigh PI3Kα/mTOR-IN-1 Dissolve Dissolve Inhibitor in Vehicle Weigh->Dissolve Prepare Prepare Vehicle Prepare->Dissolve Vortex Vortex/Sonicate Dissolve->Vortex Animal Weigh Animal & Calculate Dose Vortex->Animal Administer Administer via Oral Gavage Animal->Administer Monitor Monitor Animal Administer->Monitor

Figure 2: Workflow for Oral Gavage Administration.

Step-by-Step Procedure:

  • Dose Calculation: Determine the required dose of PI3Kα/mTOR-IN-1 based on the animal's body weight (e.g., in mg/kg).

  • Formulation Preparation: a. Weigh the required amount of PI3Kα/mTOR-IN-1 and place it in a sterile microcentrifuge tube. b. Add the appropriate volume of the chosen vehicle to the tube. c. Vortex the mixture vigorously. If necessary, use a water bath sonicator to aid dissolution. Ensure the final solution is clear and free of particulates.

  • Animal Preparation: a. Weigh the animal immediately before dosing to ensure accurate dose calculation. b. Gently restrain the animal. For mice, this can be done by scruffing the neck to immobilize the head.

  • Administration: a. Fill a 1 mL syringe with the prepared PI3Kα/mTOR-IN-1 solution, ensuring there are no air bubbles. b. Attach the appropriate size oral gavage needle to the syringe. c. Gently insert the gavage needle into the animal's mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. Do not force the needle. d. Once the needle is in the correct position (approximately at the level of the last rib), slowly administer the solution. e. Gently withdraw the gavage needle.

  • Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress, such as labored breathing or lethargy.

Protocol 2: Intraperitoneal (I.P.) Injection

Intraperitoneal injection is a common route for administering substances that are not suitable for oral delivery or when rapid absorption is desired.

Materials:

  • PI3Kα/mTOR-IN-1

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Animal balance

  • Sterile syringes (1 mL) and needles (e.g., 27-30 gauge for mice)

Step-by-Step Procedure:

  • Dose Calculation and Formulation Preparation: Follow steps 1 and 2 as described in the Oral Gavage protocol, using the appropriate vehicle for I.P. injection.

  • Animal Restraint: a. Securely restrain the animal, exposing the abdominal area. For mice, this can be achieved by holding the scruff of the neck and securing the tail. b. Tilt the animal's head downwards to move the abdominal organs away from the injection site.

  • Injection: a. Fill a sterile syringe with the prepared PI3Kα/mTOR-IN-1 solution. b. Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. c. Insert the needle at a 15-30 degree angle into the peritoneal cavity. d. Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is drawn, withdraw the needle and reinject at a different site with a new needle. e. Slowly inject the solution into the peritoneal cavity.

  • Post-Injection Monitoring: Return the animal to its cage and monitor for any signs of pain, distress, or adverse reactions at the injection site.

Protocol 3: Intravenous (I.V.) Injection

Intravenous injection provides the most rapid and complete bioavailability of a compound. This route is often used for pharmacokinetic studies or when a rapid onset of action is required. Tail vein injection is the most common method for I.V. administration in rodents.

Materials:

  • PI3Kα/mTOR-IN-1

  • Vehicle (e.g., 10% NMP, 50% PEG-200 in normal saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Animal restrainer

  • Heat lamp or warming pad

  • Sterile syringes (1 mL) and needles (e.g., 29-31 gauge for mice)

  • 70% ethanol or isopropanol wipes

Step-by-Step Procedure:

  • Dose Calculation and Formulation Preparation: Follow steps 1 and 2 as described in the Oral Gavage protocol, using the appropriate sterile and filtered vehicle for I.V. injection.

  • Animal Preparation: a. Place the animal in a restrainer to secure it and expose the tail. b. Warm the animal's tail using a heat lamp or warming pad to dilate the lateral tail veins, making them more visible and accessible. Be careful not to overheat the animal.

  • Injection: a. Wipe the tail with a 70% alcohol pad to clean the injection site and further visualize the veins. b. Fill a sterile syringe with the prepared PI3Kα/mTOR-IN-1 solution, ensuring all air bubbles are removed. c. Position the needle, bevel up, parallel to the tail vein. d. Gently insert the needle into one of the lateral tail veins. A slight "pop" may be felt as the needle enters the vein. e. Slowly inject the solution. If resistance is met or a bleb forms under the skin, the needle is not in the vein. Withdraw the needle and attempt the injection at a more proximal site on the tail with a new needle.

  • Post-Injection Care: a. After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding. b. Return the animal to its cage and monitor for any adverse reactions.

Troubleshooting and Safety Considerations

  • Compound Precipitation: If the compound precipitates out of solution, try gentle warming or sonication. If precipitation persists, the vehicle may not be suitable for the desired concentration, and an alternative formulation should be tested.

  • Animal Distress: Always handle animals gently and use appropriate restraint techniques to minimize stress. Monitor animals closely after administration for any signs of pain, distress, or toxicity.

  • Injection Site Reactions: For I.P. and I.V. injections, monitor the injection site for signs of inflammation, swelling, or necrosis. If these occur, consult with a veterinarian.

  • Personnel Safety: Wear appropriate personal protective equipment (PPE), including gloves and a lab coat, when handling PI3Kα/mTOR-IN-1 and preparing formulations.

Conclusion

The successful administration of PI3Kα/mTOR-IN-1 in animal models is a critical step in evaluating its therapeutic potential. The choice of administration route and vehicle formulation should be carefully considered to ensure accurate dosing and optimal bioavailability. The protocols outlined in this application note provide a comprehensive guide for researchers, but it is important to remember that these are starting points and may require optimization based on the specific experimental design and animal model. By following these guidelines and adhering to best practices in animal handling and welfare, researchers can obtain reliable and reproducible data to advance the development of this promising class of anticancer agents.

References

  • Mayer, I. A., & Arteaga, C. L. (2016). The PI3K/AKT/mTOR Pathway: A New Target for Breast Cancer. Clinical Cancer Research, 22(12), 2617–2625. [Link]

  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550–562. [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer. Expert Opinion on Investigational Drugs, 27(6), 533–547. [Link]

  • Massacesi, C., Di Tomaso, E., Urban, P., Germa, C., Quadt, C., Trandafir, L., ... & Rugo, H. S. (2016). PI3K inhibitors as new cancer therapeutics: a look at the clinical development of PI3K inhibitors. Annals of Oncology, 27(5), 786–797. [Link]

  • Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery, 13(2), 140–156. [Link]

  • Porta, C., Paglino, C., & Mosca, A. (2014). Targeting PI3K/Akt/mTOR signaling in cancer. Frontiers in oncology, 4, 64. [Link]

  • UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]

  • Virginia Tech. (2017). SOP: Mouse Oral Gavage. Retrieved from [Link]

  • Fahy, B. N., Schlieman, M. G., Virudachalam, S., & Bold, R. J. (2004). The in vivo effects of the dual PI3K/mTOR inhibitor NVP-BEZ235 in a pancreatic cancer model. Journal of surgical research, 122(2), 224-230. [Link]

  • Laplante, M., & Sabatini, D. M. (2012). mTOR signaling in growth control and disease. Cell, 149(2), 274-293. [Link]

  • Folkes, A. J., Ahmadi, K., Alderton, W. K., Alix, S., Baker, S. J., Box, G., ... & Collins, I. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno [3, 2-d] pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of medicinal chemistry, 51(18), 5522-5532. [Link]

  • Maira, S. M., Stauffer, F., Brueggen, J., Furet, P., Schnell, C., Fritsch, C., ... & Garcia-Echeverria, C. (2008). Identification and characterization of NVP-BEZ235, a new, orally available, dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vitro and in vivo antitumor activity. Molecular cancer therapeutics, 7(7), 1851-1863. [Link]

  • Knight, Z. A., Gonzalez, B., Feldman, M. E., Zunder, E. R., Goldenberg, D. D., Williams, O., ... & Shokat, K. M. (2006). A pharmacological map of the PI3-K family defines a role for p110α in insulin signaling. Cell, 125(4), 733-747. [Link]

  • Workman, P., & Al-Lazikani, B. (2013). Drugging the PI3K-ome. Nature biotechnology, 31(7), 603-605. [Link]

  • Serra, V., Markman, B., Scaltriti, M., Eichhorn, P. J., Valero, V., Guzman, M., ... & Baselga, J. (2008). NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations. Cancer research, 68(19), 8022-8030. [Link]

  • Liu, P., Cheng, H., Roberts, T. M., & Zhao, J. J. (2009). Targeting the phosphoinositide 3-kinase pathway in cancer. Nature reviews Drug discovery, 8(8), 627-644. [Link]

  • Liu, T. J., Koul, D., LaFortune, T., Tiao, N., Shen, R. J., Maira, S. M., ... & Yung, W. K. A. (2009). NVP-BEZ235, a novel dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor, elicits multifaceted antitumor activities in human gliomas. Molecular cancer therapeutics, 8(8), 2204-2210. [Link]

  • Bhaskar, P. T., & Hay, N. (2007). The two TORCs and Akt. Developmental cell, 12(4), 487-502. [Link]

Sources

Flow cytometry analysis of apoptosis with PI3Kalpha/mTOR-IN-1

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Flow Cytometry Analysis of Apoptosis Induced by the Dual PI3Kα/mTOR Inhibitor, PI3Kalpha/mTOR-IN-1

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting a Core Survival Pathway to Induce Apoptosis

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway is a master regulator of fundamental cellular processes, including proliferation, growth, and, most critically, survival.[1][2] Its dysregulation is a hallmark of many human cancers, where constitutive activation of this cascade provides potent anti-apoptotic signals, enabling tumor cells to evade programmed cell death and resist therapy.[3][4] The pathway functions as a critical pro-survival checkpoint; activated PI3K phosphorylates membrane lipids to generate PIP3, which in turn recruits and activates the kinase Akt.[5] Akt then orchestrates a range of anti-apoptotic effects, including the direct inhibition of pro-apoptotic proteins like BAD and the activation of downstream signaling hubs, most notably mTOR.[6]

This compound is a potent small molecule inhibitor designed to simultaneously target two key nodes of this pathway: the p110α isoform of PI3K and the mTOR kinase. This dual-inhibition strategy offers a more comprehensive and robust blockade of the pro-survival signal compared to targeting either kinase alone, preventing potential feedback activation loops that can limit therapeutic efficacy.[7][8] By shutting down this central survival axis, this compound is hypothesized to lower the apoptotic threshold, making cancer cells more susceptible to programmed cell death.

This guide provides a comprehensive framework for quantifying the apoptotic effects of this compound using flow cytometry, the gold-standard technique for single-cell analysis of apoptosis.[9] We will detail a robust protocol using Annexin V and Propidium Iodide (PI) co-staining, explain the underlying scientific principles, and provide expert guidance on data interpretation and troubleshooting.

Scientific Principles

The PI3K/Akt/mTOR Pro-Survival Signaling Axis

The PI3K/Akt/mTOR pathway is a tightly regulated cascade that transmits signals from growth factors and other extracellular cues to the cellular machinery governing survival and proliferation. In many cancer cells, mutations in genes like PIK3CA (encoding the p110α catalytic subunit of PI3K) lead to its constitutive activation.[1]

  • Activation: Upon stimulation by growth factors, receptor tyrosine kinases (RTKs) activate Class IA PI3K.

  • Signal Transduction: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

  • Akt Recruitment: PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt and PDK1, bringing them to the plasma membrane.

  • Akt Activation: At the membrane, Akt is fully activated via phosphorylation by PDK1 and mTOR Complex 2 (mTORC2).

  • Pro-Survival Signaling: Activated Akt phosphorylates and inactivates several pro-apoptotic targets, including the Bcl-2 family member BAD.[6] This prevents BAD from sequestering the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting cell survival. Akt also activates mTOR Complex 1 (mTORC1), which promotes protein synthesis and cell growth.[2]

  • Inhibition: this compound blocks the kinase activity of both PI3Kα and mTOR. This prevents the formation of PIP3 and inhibits mTORC1/2 signaling, effectively silencing the entire pro-survival cascade and allowing pro-apoptotic signals to dominate.[10]

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3Kα RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 Akt Akt PIP3:e->Akt:w Recruits & Activates PI3K->PIP2 Phosphorylates PI3K:e->PIP3:w mTORC1 mTORC1 Akt:e->mTORC1:w Activates BAD BAD Akt:e->BAD:w Inhibits (P) Growth Protein Synthesis & Cell Growth mTORC1:e->Growth:w mTORC2 mTORC2 mTORC2:e->Akt:w Activates Bcl2 Bcl-2 / Bcl-xL BAD:e->Bcl2:w Inhibits Apoptosis Apoptosis Bcl2:e->Apoptosis:w Inhibits Inhibitor PI3Kα/mTOR-IN-1 Inhibitor:e->PI3K:w Inhibitor:e->mTORC1:w Inhibitor:e->mTORC2:w

Caption: The PI3K/Akt/mTOR pro-survival signaling pathway.
Principles of Annexin V & Propidium Iodide Staining

Flow cytometry allows for the rapid, quantitative analysis of individual cells in a population. By using fluorescent probes, we can distinguish between healthy, apoptotic, and necrotic cells.

  • Annexin V: This is a cellular protein that has a high affinity for phosphatidylserine (PS).[11] In healthy cells, PS is strictly maintained on the inner leaflet of the plasma membrane.[12] During the early stages of apoptosis, this asymmetry is lost, and PS is "flipped" to the outer leaflet, where it acts as an "eat me" signal for phagocytes. Fluorescently-conjugated Annexin V can then bind to this exposed PS, identifying early apoptotic cells.[13] This binding is dependent on the presence of calcium ions (Ca²⁺).[14]

  • Propidium Iodide (PI): PI is a fluorescent intercalating agent that stains DNA. It is membrane-impermeable and therefore cannot enter live cells or early apoptotic cells, which have intact plasma membranes.[15] However, in the late stages of apoptosis and in necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the nucleus.[13]

This co-staining method allows for the differentiation of four distinct cell populations:

  • Viable Cells: Annexin V-negative and PI-negative (Annexin V-/PI-).

  • Early Apoptotic Cells: Annexin V-positive and PI-negative (Annexin V+/PI-).

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (Annexin V+/PI+).

  • Necrotic Cells: Annexin V-negative and PI-positive (Annexin V-/PI-).

Experimental Protocol & Workflow

This protocol is designed to be a robust starting point. Optimization of inhibitor concentration and incubation time is critical for each cell line.

Materials & Reagents
Reagent/MaterialRecommended Specifications
Test Compound This compound, dissolved in DMSO to a stock concentration of 10-50 mM.
Cell Line Cancer cell line with known PI3K pathway activation (e.g., MCF-7, HCT-116).
Cell Culture Medium Appropriate medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.
Vehicle Control Sterile DMSO.
Positive Control Staurosporine (1 µM) or another known apoptosis inducer.
Reagents Trypsin-EDTA (0.25%), Phosphate-Buffered Saline (PBS, Ca²⁺/Mg²⁺-free).
Staining Kit High-quality Annexin V/PI Apoptosis Detection Kit (e.g., FITC Annexin V).
Buffers 1X Annexin V Binding Buffer (typically provided with the kit).
Equipment Flow cytometer, centrifuge, incubator, hemocytometer, flow cytometry tubes.
Experimental Workflow Diagram
Caption: Step-by-step workflow for apoptosis analysis.
Step-by-Step Protocol

1. Cell Culture and Treatment

  • Seed your cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting (e.g., 0.5 x 10⁶ cells/well). Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 10 µM.

  • Include the following controls:

    • Untreated Control: Cells with medium only.

    • Vehicle Control: Cells treated with the highest concentration of DMSO used for the inhibitor.

    • Positive Control: Cells treated with a known apoptosis inducer (e.g., 1 µM Staurosporine for 4-6 hours).

  • Remove the old medium and add 2 mL of the medium containing the appropriate treatments to each well.

  • Incubate for a predetermined time (e.g., 24, 48 hours). A time-course experiment is highly recommended.

2. Cell Harvesting Causality Check: It is crucial to collect both adherent and floating cells, as late apoptotic cells often detach. Discarding the supernatant will lead to a significant underestimation of apoptosis.

  • Carefully collect the culture medium (containing floating cells) from each well into a labeled 15 mL conical tube.

  • Wash the adherent cells with 1 mL of PBS (Ca²⁺/Mg²⁺-free). Add this wash to the respective conical tube.

  • Add 0.5 mL of Trypsin-EDTA to the adherent cells and incubate for 2-5 minutes until cells detach.

  • Neutralize the trypsin with 1 mL of complete medium and gently pipette to create a single-cell suspension. Add this to the respective conical tube.

  • Centrifuge the tubes at 300 x g for 5 minutes at 4°C.

3. Staining Procedure

  • Carefully aspirate the supernatant without disturbing the cell pellet.

  • Wash the cells by resuspending the pellet in 1 mL of cold PBS, then centrifuge again at 300 x g for 5 minutes.

  • Aspirate the PBS and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to the cell suspension. Note: The volumes may vary depending on the manufacturer's instructions. Always titrate your reagents.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells. Keep samples on ice and protected from light until analysis.

4. Flow Cytometry Acquisition and Analysis

  • Setup: Use unstained, Annexin V-only, and PI-only stained cells to set the appropriate voltages and compensation settings to correct for spectral overlap.

  • Gating:

    • First, use a Forward Scatter (FSC) vs. Side Scatter (SSC) plot to gate on the main cell population and exclude debris.[9]

    • From this gated population, create a dot plot of Annexin V-FITC (x-axis) vs. PI (y-axis).

  • Quadrant Analysis: Set up four quadrants based on your negative control to distinguish the four populations (see Scientific Principles section).

  • Data Collection: Acquire at least 10,000 events for each sample.

  • Interpretation: Calculate the percentage of cells in each quadrant. The sum of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells represents the total apoptotic population.

Sample Data Presentation
TreatmentConcentration% Viable (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)% Total Apoptosis
Vehicle Control0.1% DMSO94.52.52.04.5
PI3Kα/mTOR-IN-10.5 µM85.28.34.512.8
PI3Kα/mTOR-IN-11.0 µM65.718.112.230.3
PI3Kα/mTOR-IN-15.0 µM30.125.440.565.9
Staurosporine1.0 µM15.320.161.681.7
Note: Data are hypothetical and for illustrative purposes only.

Troubleshooting & Field-Proven Insights

ProblemPotential Cause(s)Recommended Solution(s)
High PI+ population in negative control Mechanical stress during harvesting; overly harsh trypsinization or centrifugation.Handle cells gently. Reduce centrifugation speed/time. Ensure trypsin is fully neutralized.[14]
Weak or no Annexin V signal Lack of Ca²⁺ in the binding buffer; expired reagents; insufficient incubation time.Always use the provided 1X Binding Buffer, which contains Ca²⁺.[14][16] Check reagent expiration dates and optimize incubation time.
High background/non-specific staining Reagent concentration is too high; inadequate washing.Titrate Annexin V and PI to determine the optimal concentration. Ensure cell pellet is washed properly with PBS before staining.
Cell aggregates/clumps Dead cells releasing DNA, causing clumping.Filter the cell suspension through a 35-50 µm cell strainer before acquisition. Pre-treating with DNase I can also help.[14]
Spectral overlap between FITC and PI Improper compensation settings.Use single-stain controls (Annexin V-only and PI-only) to set up the correct compensation matrix on the flow cytometer.

References

  • Title: PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Role of PI3K/AKT/mTOR signaling in oxidative stress-induced apoptosis Source: Consensus URL: [Link]

  • Title: PI3K-AKT Pathway Explained Source: YouTube (Bio-Rad) URL: [Link]

  • Title: PI3K/AKT/mTOR pathway Source: Wikipedia URL: [Link]

  • Title: PI3K/mTOR Inhibitor Induces Context-Dependent Apoptosis and Methuosis in Cancer Cells Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: A Novel Dual PI3K/mTOR Inhibitor, XIN-10, for the Treatment of Cancer Source: MDPI URL: [Link]

  • Title: PD-1-Mediated PI3K/Akt/mTOR, Caspase 9/Caspase 3 and ERK Pathways Are Involved in Regulating the Apoptosis and Proliferation of CD4+ and CD8+ T Cells During BVDV Infection in vitro Source: Frontiers in Immunology URL: [Link]

  • Title: Video: Cell Death Pathways and Annexin V & PI Labeling studies Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: Role of PI3K-AKT-mTOR Pathway as a Pro-Survival Signaling and Resistance-Mediating Mechanism to Therapy of Prostate Cancer Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Annexin V PI Staining Guide for Apoptosis Detection Source: Boster Biological Technology URL: [Link]

  • Title: Apoptosis Analysis by Flow Cytometry Source: Bio-Rad URL: [Link]

  • Title: Measuring Apoptosis using Annexin V and Flow Cytometry Source: University of Reading URL: [Link]

  • Title: PI3K/AKT/mTOR inhibition and apoptosis induction after treatment with MK-2206, rapamycin and MK-2206/rapamycin combinations Source: ResearchGate URL: [Link]

  • Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Common Problems and Solutions in Annexin V-Based Flow Cytometry Apoptosis Assays Source: Abbkine URL: [Link]

  • Title: Specific apoptosis induction by the dual PI3K/mTor inhibitor NVP-BEZ235 in HER2 amplified and PIK3CA mutant breast cancer cells Source: PNAS URL: [Link]

  • Title: What is wrong with my Annexin V and PI staining cell cytometry experiment? Source: ResearchGate URL: [Link]

  • Title: Targeting PI3K/mTOR Signaling in Cancer Source: AACR Journals URL: [Link]

Sources

Troubleshooting & Optimization

PI3Kalpha/mTOR-IN-1 precipitation in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] Its dysregulation is a hallmark of many cancers, making it a key target for therapeutic development.[3][4] PI3Kalpha/mTOR-IN-1 is a potent, dual inhibitor of the PI3Kα isoform and mTOR, demonstrating high efficacy in preclinical models.[5] However, like many kinase inhibitors, it possesses a hydrophobic structure, leading to characteristically low aqueous solubility.[6][7] This property is the primary cause of precipitation when preparing working solutions in physiological buffers or cell culture media, a common challenge that can compromise experimental reproducibility and lead to inaccurate results.

This guide provides in-depth troubleshooting and best practices to ensure the successful preparation and use of this compound in your experiments.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a complex signaling cascade initiated by growth factors or cytokines binding to receptor tyrosine kinases (RTKs).[8] This activation recruits and activates PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[8][9] PIP3 recruits and activates downstream effectors, most notably the kinase Akt. Activated Akt then modulates a host of cellular processes and activates the mTOR complex 1 (mTORC1), a master regulator of protein synthesis and cell growth.[10][11] this compound exerts its function by directly inhibiting two key nodes in this pathway: PI3Kα and mTOR.[5]

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Protein Synthesis, Cell Growth, Proliferation mTORC1->Downstream Promotes Inhibitor This compound Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Figure 1. Simplified PI3K/Akt/mTOR signaling pathway showing inhibition points of this compound.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to my cell culture medium?

A1: This is the most common issue encountered and is due to the compound's low aqueous solubility.[6][12] this compound is hydrophobic, meaning it does not readily dissolve in water-based solutions like PBS or culture media. You likely prepared a high-concentration stock in an organic solvent like DMSO, where it is soluble. When this concentrated DMSO stock is diluted into a large volume of aqueous medium, the DMSO concentration drops sharply. The aqueous environment cannot maintain the inhibitor in solution, causing it to "crash out" or precipitate. This is a phenomenon known as antisolvent precipitation.[13]

Q2: What is the recommended solvent for making a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration primary stock solution. Based on supplier data, this compound is highly soluble in DMSO. Always consult the manufacturer's datasheet for specific solubility information.[5][14]

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: Most cell lines can tolerate DMSO up to a final concentration of 0.5% without significant toxicity. However, the ideal final concentration should be 0.1% or lower.[15] It is crucial to include a vehicle control in your experiments (medium with the same final concentration of DMSO as your treated samples) to account for any effects of the solvent itself.

Q4: How should I store my this compound solutions?

A4:

  • Solid Compound: Store at -20°C or -80°C as recommended by the supplier.

  • DMSO Stock Solution: Aliquot the high-concentration stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[5][14] Store these aliquots tightly sealed at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (up to 1 month).[5][14] Before use, allow the aliquot to warm completely to room temperature and vortex gently.

Troubleshooting Guide: Preventing Precipitation

This section provides a systematic approach to resolving precipitation issues during the preparation of aqueous working solutions.

Problem: My compound precipitates immediately upon dilution of the DMSO stock into aqueous media.

This is typically caused by a rapid change in solvent polarity and localized high concentrations of the inhibitor.

Solution Workflow: The Serial Dilution Method

The key to preventing precipitation is to avoid a sudden, large dilution of the DMSO stock directly into the final aqueous volume. A stepwise, or serial, dilution approach is the most robust method.[15]

Figure 2. Workflow comparing high-risk and recommended methods for aqueous solution preparation.

Detailed Protocol for Preparing a 1 µM Working Solution

This protocol is an example for preparing 10 mL of a 1 µM final concentration working solution in cell culture medium from a 10 mM DMSO stock.

Materials:

  • 10 mM this compound in DMSO (Stock Solution)

  • Cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes and serological pipettes

Procedure:

  • Thaw and Prepare Stock:

    • Thaw your 10 mM stock solution at room temperature.

    • Vortex gently to ensure it is fully dissolved.

  • Prepare Intermediate Dilution (in Medium):

    • Pipette 990 µL of pre-warmed (37°C) cell culture medium into a sterile 1.5 mL microcentrifuge tube.

    • Add 10 µL of your 10 mM DMSO stock to this tube. This creates a 100x intermediate dilution (100 µM) with 1% DMSO.

    • CRITICAL STEP: Immediately cap the tube and vortex vigorously for 10-15 seconds. This rapid mixing is essential to disperse the inhibitor before it has a chance to precipitate. The warmth of the medium helps maintain solubility.[16]

  • Prepare Final Working Solution:

    • Pipette 9.9 mL of pre-warmed cell culture medium into your final sterile container (e.g., a 15 mL conical tube).

    • Add 100 µL of the 100 µM intermediate solution (from Step 2) to the 9.9 mL of medium.

    • Mix thoroughly by inverting the tube or pipetting up and down.

  • Final Verification:

    • Your final solution is 1 µM this compound in 10 mL of medium.

    • The final DMSO concentration is a well-tolerated 0.01%.

    • Visually inspect the solution for any signs of precipitation. It should be clear.

Additional Troubleshooting Tips
  • Problem: I still see slight precipitation even with serial dilution.

    • Increase Final DMSO Concentration: If your experimental system allows, you can increase the final DMSO concentration to 0.2% or 0.5% to improve solubility. Adjust the dilution scheme accordingly.[16]

    • Utilize Serum: If you are working with serum-containing medium, the proteins in the serum (like albumin) can act as carriers and help solubilize hydrophobic compounds. Ensure you perform the critical dilution step into serum-containing medium.[16]

    • Sonication: For stubborn compounds, brief water bath sonication of the intermediate dilution tube (Step 2) can help break up small aggregates and improve dissolution.[16][17]

  • Problem: My compound is fine initially but precipitates after hours in the incubator.

    • Concentration Limit Exceeded: You may be working above the thermodynamic solubility limit of the compound in your specific medium. Try lowering the final concentration.

    • Media Instability: Some media components can interact with the compound over time. Ensure your medium is fresh and properly buffered.

Data Summary

The solubility of a compound is a quantitative measure. While specific data for this compound is provided by vendors, the table below gives a general overview of solubility expectations for this class of inhibitor.

Solvent/SolutionExpected SolubilityMaximum Concentration (Typical)Notes
DMSOHigh≥ 50 mMRecommended for primary stock solutions.
EthanolModerate1-10 mMCan be used, but DMSO is generally superior.
PBS (pH 7.4)Very Low< 1 µMNot recommended for making stock solutions.
Cell Culture MediumLow1-10 µM (Variable)Solubility is highly dependent on final DMSO concentration, serum content, and temperature.

Data is synthesized from typical values for hydrophobic kinase inhibitors and supplier datasheets. Always refer to the product-specific information provided by the manufacturer.[5][14]

References

  • Frontiers in Oncology. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. [Link]

  • Frontiers in Oncology. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [Link]

  • YouTube. PI3K AKT mTOR Pathway (and the effects). [Link]

  • Bentham Science. Design of PI3K-mTOR Dual Inhibitors for Ovarian Cancer: Are we on the Right Track? [Link]

  • Selleck Chemicals. p110α selective inhibitor. [Link]

  • Wikipedia. PI3K/AKT/mTOR pathway. [Link]

  • National Center for Biotechnology Information. Identification of phytochemical as a dual inhibitor of PI3K and mTOR: a structure-based computational approach. [Link]

  • National Center for Biotechnology Information. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Link]

  • National Center for Biotechnology Information. Targeting PI3K/Akt/mTOR Signaling in Cancer. [Link]

  • National Center for Biotechnology Information. Protocol to identify small-molecule inhibitors against cancer drug resistance. [Link]

  • ACS Publications. Discovery of the First Potent PI3K/mTOR Dual-Targeting PROTAC Degrader for Efficient Modulation of the PI3K/AKT/mTOR Pathway. [Link]

  • Royal Society of Chemistry. Chapter 13: Identification and Optimization of Dual PI3K/mTOR Inhibitors. [Link]

  • American Society of Clinical Oncology. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. [Link]

  • National Center for Biotechnology Information. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. [Link]

  • MDPI. PI3K-AKT-mTOR and NFκB Pathways in Ovarian Cancer: Implications for Targeted Therapeutics. [Link]

  • National Center for Biotechnology Information. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. [Link]

  • MB-About. Assay Troubleshooting. [Link]

  • National Center for Biotechnology Information. Developing a novel dual PI3K–mTOR inhibitor from the prodrug of a metabolite. [Link]

  • RSC Publishing. The inhibiting role of hydroxypropylmethylcellulose acetate succinate on piperine crystallization to enhance its dissolution from its amorphous solid dispersion and permeability. [Link]

  • National Center for Biotechnology Information. Solubilization techniques used for poorly water-soluble drugs. [Link]

  • Reddit. Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! [Link]

  • MDPI. Fermentation-Driven Generation of α-Glucosidase Inhibitory Whey Peptides by Marine-Derived Probiotic Lacticaseibacillus casei DS31: Activity Enrichment and Peptidomics. [Link]

  • Covalab. PI3K-Akt-mTOR. [Link]

Sources

Technical Support Center: PI3Kα/mTOR-IN-1 & Dual Inhibitor Cytotoxicity in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Researcher

Welcome to the technical support guide for investigating the effects of dual PI3Kα/mTOR inhibitors, with a specific focus on PI3Kα/mTOR-IN-1, in non-cancerous cell models. The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell cycle, proliferation, survival, and metabolism.[1] While its hyperactivation is a hallmark of many cancers, this pathway is also essential for the normal physiological function of non-transformed cells.[2] Consequently, inhibiting this pathway can have significant, though often differential, effects on both cancerous and non-cancerous cells.

This guide is structured to anticipate the questions and challenges you may encounter during your research. It provides not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and interpret your results with confidence. We will address the nuanced topic of cytotoxicity, the importance of establishing a therapeutic window, and the practical steps for conducting robust and reproducible experiments.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the use and effects of dual PI3K/mTOR inhibitors in non-cancerous cell lines.

Q1: What is PI3Kα/mTOR-IN-1 and how does it work?

A1: PI3Kα/mTOR-IN-1 is a potent, ATP-competitive dual inhibitor that targets both the p110α isoform of PI3K and the mTOR kinase. Specifically, this compound is identified as "compound 26" in a 2018 study by Shen et al., which describes its discovery and characterization. It belongs to a class of second-generation inhibitors designed to block the PI3K/AKT/mTOR signaling pathway at two critical nodes simultaneously. By inhibiting PI3Kα, it prevents the conversion of PIP2 to PIP3, thereby blocking the activation of AKT.[3] By inhibiting mTOR, it blocks the activity of both mTORC1 and mTORC2 complexes, which are crucial for protein synthesis, cell growth, and survival. This dual-action mechanism is intended to overcome the feedback activation of AKT that can occur when only mTORC1 is inhibited.[4]

Q2: Why is it important to test PI3Kα/mTOR-IN-1 on non-cancerous cell lines?

A2: Testing on non-cancerous cell lines is critical for several reasons:

  • Establishing a Therapeutic Window: A successful therapeutic candidate should be significantly more toxic to cancer cells than to normal cells. Comparing cytotoxicity (IC50 or CC50 values) between cancerous and non-cancerous cell lines helps define this therapeutic window.[5]

  • Understanding On-Target, Off-Tumor Effects: The PI3K/mTOR pathway is vital for normal cellular functions, including metabolism, cell growth, and longevity.[1] Inhibition in normal cells can lead to "on-target" toxicity that is not related to the tumor. Understanding these effects is crucial for predicting potential side effects in a clinical setting.

  • Identifying Off-Target Toxicity: If an inhibitor shows high toxicity in normal cells at concentrations that do not fully inhibit the intended target, it may indicate off-target effects.[6] Comparing dose-response curves for target inhibition and cytotoxicity is a key step in identifying such liabilities.

Q3: Should I expect high cytotoxicity with PI3Kα/mTOR-IN-1 in my non-cancerous cell line?

A3: Not necessarily. Many dual PI3K/mTOR inhibitors exhibit a degree of selectivity, showing significantly less cytotoxicity in non-cancerous cells compared to cancer cells. This selectivity is often attributed to the concept of "oncogene addiction," where cancer cells are disproportionately dependent on the hyperactivated PI3K/mTOR pathway for survival. Normal cells, with lower basal pathway activity and intact checkpoints, may be more resilient to its inhibition.[7]

For instance, studies with the dual inhibitor GSK1059615 showed that it failed to induce significant cytotoxicity in primary human gastric epithelial cells and normal oral epithelial cell lines at concentrations that were effective against cancer cells.[7][8] Similarly, the inhibitor PI-103 did not induce apoptosis in normal CD34+ hematopoietic progenitor cells, whereas it was pro-apoptotic in AML blast cells.[9] While specific data for PI3Kα/mTOR-IN-1 (compound 26) in non-cancerous lines is not publicly available, it is reasonable to hypothesize a similar selective effect. However, this must be determined empirically for each specific cell line and experimental condition.

Q4: What is the difference between a cytostatic and a cytotoxic effect, and which should I expect?

A4:

  • Cytostatic: The inhibitor stops or slows cell proliferation without directly causing cell death. This often manifests as cell cycle arrest, typically in the G1 phase.[3][9]

  • Cytotoxic: The inhibitor actively induces cell death, through mechanisms like apoptosis or programmed necrosis.[7][10]

Dual PI3K/mTOR inhibitors can exert both effects, and the dominant outcome is highly cell-type and context-dependent. In many cancer cells, these inhibitors induce G1 cell cycle arrest at lower concentrations and apoptosis at higher concentrations.[11][12] In non-cancerous cells, a primarily cytostatic effect (G1 arrest) is more common, as these cells have robust checkpoint controls and are not as reliant on constant proliferation signals.[13]

Part 2: Data Summary & Visualization

Signaling Pathway Overview

The diagram below illustrates the central role of PI3K and mTOR in cell signaling and the points of inhibition by a dual inhibitor like PI3Kα/mTOR-IN-1.

PI3K_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 mTORC2 mTORC2 mTORC2->AKT Activates (Feedback) Proliferation Protein Synthesis Cell Growth Proliferation S6K->Proliferation FourEBP1->Proliferation Inhibitor PI3Kα/mTOR-IN-1 Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits Inhibitor->mTORC2 Inhibits

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway.
Representative Cytotoxicity Data

While specific IC50 data for PI3Kα/mTOR-IN-1 in non-cancerous cells is not available in the literature, the table below provides representative data for other dual PI3K/mTOR inhibitors to illustrate the typical selectivity observed. Note: These values are highly dependent on the assay conditions (e.g., incubation time, cell density) and should be used as a general guide.

InhibitorCell Line (Cancer)IC50 / GI50 (Cancer)Cell Line (Non-Cancerous)Cytotoxicity in Non-Cancerous CellsReference
GSK1059615 SCC-9 (HNSCC)~3 µMOral Epithelial Cells (Oepi1/2)No significant cytotoxicity at 3 µM[7][14]
GSK1059615 AGS (Gastric Cancer)Potent inhibitionPrimary Gastric Epithelial CellsNo significant cytotoxicity/apoptosis[8]
PI-103 AML Blast CellsInduces apoptosisNormal CD34+ CellsNo apoptosis induced[9]
Torin2 Multiple TNBC linesGR50: ~25-100 nM-Data not available[15]
NVP-BEZ235 T24R2 (Bladder Cancer)IC50: ~50-100 nM (72h)-Data not available[12]

Part 3: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a Q&A format.

Scenario 1: Unexpectedly High Cytotoxicity in Non-Cancerous Control Cells

Question: "I'm observing significant cell death in my non-cancerous cell line (e.g., primary fibroblasts, HEK293) at concentrations of PI3Kα/mTOR-IN-1 where I expect to see only target inhibition. Is this expected?"

Answer & Troubleshooting Steps:

This is a critical observation that requires systematic investigation. While some level of toxicity is possible, high cytotoxicity at low concentrations in normal cells can indicate several issues.

  • Confirm On-Target vs. Off-Target Effect:

    • Causality Check: The primary question is whether the cytotoxicity is due to the inhibition of PI3K/mTOR or an unrelated off-target effect.

    • Action: Perform a Western blot to correlate target inhibition with cytotoxicity. Probe for phosphorylation of key downstream markers like p-AKT (Ser473) and p-S6 (Ser235/236). If you see maximal target inhibition at concentrations well below those causing cytotoxicity, the cell death is likely due to an on-target effect. If significant cell death occurs before maximal target inhibition, an off-target effect is highly probable.[6]

  • Evaluate Experimental Parameters:

    • Solvent Toxicity: High concentrations of the solvent (typically DMSO) can be toxic.

    • Action: Always include a "vehicle-only" control group that receives the highest concentration of DMSO used in your experiment. Ensure your final DMSO concentration is consistent across all wells and ideally does not exceed 0.5%.[16]

    • Inhibitor Solubility & Stability: The inhibitor may be precipitating out of solution at higher concentrations, leading to artifactual results.

    • Action: Prepare fresh stock solutions and dilute them in pre-warmed media just before use. Visually inspect the media in your wells under a microscope for any signs of precipitation.[16]

  • Consider the Biology of Your Cell Line:

    • Proliferation Rate: Non-cancerous but rapidly dividing cell lines (like HEK293) may be more sensitive to PI3K/mTOR inhibition than quiescent primary cells because the pathway is more active during proliferation.[1]

    • Action: Characterize the doubling time of your cell line. If possible, compare the inhibitor's effect on proliferating vs. contact-inhibited (quiescent) cultures of the same cell line. You may observe that quiescent cells are significantly more resistant.[17][18]

Scenario 2: Inconsistent or Non-Reproducible IC50 Values

Question: "My calculated IC50 value for PI3Kα/mTOR-IN-1 varies significantly between experiments. How can I improve my reproducibility?"

Answer & Troubleshooting Steps:

Inconsistency in IC50 values is a common challenge in cell-based assays. Precision is key.

  • Standardize Cell Culture Practices:

    • Causality Check: Variations in cell number, passage number, and confluency can dramatically alter inhibitor sensitivity.

    • Action:

      • Cell Seeding: Use a precise cell counting method (e.g., an automated counter) and seed the same number of cells for every experiment. Allow cells to adhere and resume normal growth for 18-24 hours before adding the inhibitor.

      • Passage Number: Use cells within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered phenotypes.

      • Confluency: Always treat cells at the same confluency (e.g., 50-70%). Overly confluent cells may enter quiescence and become less sensitive.

  • Refine Reagent Handling:

    • Causality Check: Inaccurate serial dilutions or inhibitor degradation can lead to large errors.

    • Action:

      • Serial Dilutions: Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.

      • Inhibitor Storage: Aliquot your stock solution upon receipt and store it at -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Optimize the Cytotoxicity Assay Protocol:

    • Causality Check: The duration of inhibitor exposure and the type of viability assay can influence the outcome.

    • Action:

      • Incubation Time: Ensure the incubation time is consistent (e.g., 72 hours). A time-course experiment (24h, 48h, 72h) can reveal the kinetics of the cytotoxic effect.

      • Assay Linearity: Confirm that your viability assay (e.g., MTT, CellTiter-Glo®) is within its linear range for your cell number. Seed a standard curve of varying cell numbers to verify this.

Part 4: Key Experimental Protocols

Protocol 1: Determining the Cytotoxicity (IC50) in Non-Cancerous Cells

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of an inhibitor using a colorimetric MTT assay.

Methodology Workflow Diagram

Cytotoxicity_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis A 1. Prepare Serial Dilutions of Inhibitor B 2. Seed Cells in 96-well Plate C 3. Allow Cells to Adhere (24h) D 4. Replace Media with Inhibitor Dilutions C->D E 5. Incubate for 72 hours F 6. Add MTT Reagent (Incubate 4h) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Figure 2: Standard workflow for an MTT-based cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count your non-cancerous cells (e.g., MRC-5 human lung fibroblasts).

    • Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of complete medium).

    • Include wells for "no-treatment" and "vehicle-only" controls.

    • Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Inhibitor Preparation and Treatment:

    • Prepare a 2X working stock concentration series of PI3Kα/mTOR-IN-1 in complete medium from a 10 mM DMSO stock. For example, create a 10-point, 3-fold serial dilution starting from 20 µM (for a final concentration of 10 µM).

    • Prepare a 2X vehicle control containing the same percentage of DMSO as the highest inhibitor concentration.

    • Carefully remove the old medium from the cells and add 100 µL of the 2X inhibitor dilutions or vehicle control to the appropriate wells. This brings the final volume to 200 µL and the inhibitor concentrations to 1X.

    • Incubate the plate for a standard duration, typically 72 hours.

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Normalize the data: Subtract the average absorbance of blank (medium only) wells. Express the results as a percentage of the vehicle-only control.

    • Plot the percentage of viability against the log of the inhibitor concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response) with software like GraphPad Prism to calculate the IC50 value.[19]

References

  • PI3K/AKT/mTOR pathway. (2023). In Wikipedia. [Link]

  • Rovida, E., et al. (2013). The PI3K/AKT signaling pathway controls the quiescence of the low-Rhodamine123-retention cell compartment enriched for melanoma stem cell activity. Stem Cells. [Link]

  • Quiescence induced via PI3K/Akt/mTOR pathway in NPSCs. (2020). ResearchGate. [Link]

  • Xie, C., et al. (2017). GSK1059615 kills head and neck squamous cell carcinoma cells possibly via activating mitochondrial programmed necrosis pathway. Oncotarget. [Link]

  • Torin2 treatment inhibits cell viability and induces apoptosis in EOC cells. (2018). ResearchGate. [Link]

  • Schenone, S., et al. (2011). Role of PI3K-Akt-mTOR Pathway in Transition of G1-S Phase of Cell Cycle in Cancer Cells. Frontiers in Pharmacology. [Link]

  • Bei, Y., et al. (2019). Inhibition of gastric cancer cell growth by a PI3K-mTOR dual inhibitor GSK1059615. Biochemical and Biophysical Research Communications. [Link]

  • Ediriweera, M. K., et al. (2019). Role of PI3K-AKT-mTOR Pathway as a Pro-Survival Signaling and Resistance-Mediating Mechanism to Therapy of Prostate Cancer. Cancers. [Link]

  • Torin-2 induces apoptosis. (2014). ResearchGate. [Link]

  • Torin-2 cytotoxicity is related to PI3K/Akt/mTOR signaling pathway inhibition. (2014). ResearchGate. [Link]

  • Subtil, F. S. B., et al. (2022). Dual PI3K/mTOR Inhibitor NVP-BEZ235 Leads to a Synergistic Enhancement of Cisplatin and Radiation in Both HPV-Negative and -Positive HNSCC Cell Lines. Cancers. [Link]

  • On target off-tumor activity comparison among different PI3K inhibitors. (2024). ResearchGate. [Link]

  • Xie, C., et al. (2017). GSK1059615 kills head and neck squamous cell carcinoma cells possibly via activating mitochondrial programmed necrosis pathway. PubMed. [Link]

  • Molecular and cellular effects of PI103 on cancer cells in vitro. (2007). ResearchGate. [Link]

  • Sharma, S. V., et al. (2021). Toxicity of Combinations of Kinase Pathway Inhibitors to Normal Human Cells in a Three-Dimensional Culture. SLAS Discovery. [Link]

  • Chopra, S. S., et al. (2020). Torin2 exploits replication and checkpoint vulnerabilities to cause death of PI3K-activated triple-negative breast cancer cells. Molecular Cancer Research. [Link]

  • NVP-BEZ235 inhibits cell proliferation and promotes cell death. (2010). ResearchGate. [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal. [Link]

  • GSK1059615 blocks PI3K-AKT-mTOR activation in HNSCC cells. (2017). ResearchGate. [Link]

  • van Leeuwen, I. M., et al. (2012). Protecting normal cells from the cytotoxicity of chemotherapy. Cell Cycle. [Link]

  • Zuber, J., et al. (2009). PI-103, a dual inhibitor of Class IA phosphatidylinositide 3-kinase and mTOR, has antileukemic activity in AML. Leukemia. [Link]

  • Liu, T., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology. [Link]

  • Representative line graph showing effects of a PI-103, b PI-828 and c PX-866 on oral cancer cell proliferation by MTT assay. (2015). ResearchGate. [Link]

  • Vinken, M., et al. (2017). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. Archives of Toxicology. [Link]

  • Abraham, R. T. (2013). Dual PI3K/mTOR Inhibitors: Does p53 Modulate Response? Clinical Cancer Research. [Link]

  • Kim, H. S., et al. (2013). NVP-BEZ235, a dual PI3K/mTOR inhibitor synergistically potentiates the antitumor effects of cisplatin in bladder cancer cells. Investigational New Drugs. [Link]

  • Cho, D. C., et al. (2010). The Efficacy of the Novel Dual PI3-Kinase/mTOR Inhibitor NVP-BEZ235 Compared to Rapamycin in Renal Cell Carcinoma. Clinical Cancer Research. [Link]

  • New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. (2025). International Journal of Molecular Sciences. [Link]

  • Reddy, D. N., et al. (2016). Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines. Journal of Pharmacology & Clinical Research. [Link]

  • cell lines ic50: Topics by Science.gov. Science.gov. [Link]

  • Castro-Gamero, A. M., et al. (2016). GSK-3β inhibition promotes cell death, apoptosis, and in vivo tumor growth delay in neuroblastoma Neuro-2A cell line. BMC Cancer. [Link]

  • Spriano, F., et al. (2021). Is There a Role for Dual PI3K/mTOR Inhibitors for Patients Affected with Lymphoma? Cancers. [Link]

  • Barbone, D., et al. (2020). Dual Inhibition of CDK4/6 and PI3K/AKT/mTOR Signaling Impairs Energy Metabolism in MPM Cancer Cells. Cancers. [Link]

  • Zhang, X., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]

  • Syed, D. N., et al. (2013). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. Cancer Letters. [Link]

Sources

PI3Kalpha/mTOR-IN-1 and unexpected changes in cell morphology

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Unexpected Changes in Cell Morphology

Executive Summary

PI3Kalpha/mTOR-IN-1 (CAS: 1013098-90-2) is a highly potent, dual-action inhibitor targeting the p110


 subunit of PI3K and the mTOR kinase (mTORC1/2). Unlike single-node inhibitors (e.g., Rapamycin), dual inhibition results in a "catastrophic" shutdown of survival signaling.

Researchers frequently report "unexpected" morphological changes—specifically massive cytoplasmic vacuolization , cell rounding , and apparent debris accumulation . These are often misidentified as contamination or off-target toxicity. This guide clarifies the mechanistic basis of these phenotypes and provides protocols to distinguish on-target efficacy from experimental artifacts.

Visualizing the Mechanism

The following diagram illustrates why dual inhibition leads to specific morphological outcomes (Autophagy and Cytoskeletal Collapse) compared to single-node inhibition.

PI3K_mTOR_Pathway RTK RTK / GPCR PI3K PI3K (p110α) RTK->PI3K Activates PIP3 PIP3 Accumulation PI3K->PIP3 mTORC2 mTORC2 PI3K->mTORC2 Indirectly Activates AKT AKT (PKB) PIP3->AKT Recruits mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K / 4E-BP1 (Translation) mTORC1->S6K Phosphorylates ULK1 ULK1 Complex mTORC1->ULK1 Inhibits (Block Autophagy) mTORC2->AKT Phosphorylates S473 Rac1 Rac1 / RhoA (Actin Cytoskeleton) mTORC2->Rac1 Regulates Rounding PHENOTYPE: Cell Rounding (Actin Collapse) Rac1->Rounding Loss of Activity Autophagy PHENOTYPE: Vacuolization (Autophagy) ULK1->Autophagy Activation upon Inhibition Inhibitor This compound Inhibitor->PI3K BLOCKS Inhibitor->mTORC1 BLOCKS Inhibitor->mTORC2 BLOCKS

Figure 1: Mechanism of Action. This compound blocks both the PI3K-AKT axis and mTORC1/2. Blocking mTORC1 releases ULK1 inhibition (causing vacuoles/autophagy). Blocking PI3K/mTORC2 disrupts Rac1/RhoA (causing cytoskeletal collapse/rounding).

Troubleshooting Guide: Morphological Anomalies

Issue 1: "My cells are full of holes/vacuoles."

Observation: 24–48 hours post-treatment, the cytoplasm appears foamy or contains large, clear vesicles. Diagnosis: Massive Autophagy Induction (On-Target Effect). Explanation: mTORC1 is the negative regulator of autophagy. When you inhibit mTORC1 with high potency using this compound, the cell initiates a "starvation response," sequestering organelles into autophagosomes. This is not necessarily necrosis.

FeatureAutophagy (On-Target)Necrosis (Toxicity)
Membrane Integrity Intact (Trypan Blue negative)Ruptured (Trypan Blue positive)
Nucleus Intact, normal sizeSwollen or lysed
Vesicle Appearance Distinct, clear, double-membraneGeneral cytoplasmic swelling
Reversibility Often reversible upon washoutIrreversible

Action Plan:

  • Do not discard. This confirms the drug is hitting the mTORC1 target.

  • Verify: Perform the LC3B Conversion Assay (Protocol A below).

  • Differentiate: If you suspect toxicity, run an ATP-based viability assay (e.g., CellTiter-Glo). Autophagic cells are metabolically active; necrotic cells are not.

Issue 2: "Cells are rounding up and detaching."

Observation: Adherent cells (e.g., HeLa, MCF-7) lose their flattened shape, become spherical, and may float. Diagnosis: Cytoskeletal Collapse (PI3K/mTORC2 Inhibition). Explanation: The PI3K pathway regulates the actin cytoskeleton via Rho family GTPases (Rac1/Cdc42). Dual inhibition deprives the cell of the signals required to maintain focal adhesions and lamellipodia. While this can precede apoptosis (anoikis), it is initially a structural failure.

Action Plan:

  • Check Timing: If rounding occurs <4 hours post-treatment, it is likely cytoskeletal collapse. If >24 hours, it may be apoptosis.

  • Verify: Stain with Phalloidin (Protocol B) to visualize F-actin disruption.

  • Dose De-escalation: You may be using a supramaximal dose. Titrate down to the IC50 (typically 10–100 nM depending on cell line) to see if rounding persists without immediate death.

Issue 3: "There is sand-like debris covering the cells."

Observation: Crystalline or amorphous particles visible in the media, sometimes mistaken for bacterial contamination. Diagnosis: Compound Precipitation. Explanation: this compound is a hydrophobic small molecule. In aqueous culture media, especially at concentrations >1 µM or if not mixed rapidly, it can crash out of solution.

Action Plan:

  • Solubility Check: View the media under 20x phase contrast. Crystals refract light (shine); bacteria are phase-dark and motile (wiggle).

  • DMSO Protocol: Ensure the stock solution is fully dissolved in DMSO (warm to 37°C if needed).

  • Mixing: Do not add the pure DMSO stock directly to the well. Predilute the compound in warm media (10x concentration) in a separate tube, vortex immediately, and then add to cells.

Validation Protocols

Protocol A: Distinguishing Autophagy (Western Blot)

Purpose: To confirm that vacuolization is due to mTOR inhibition and not non-specific toxicity.

  • Lysis: Lyse treated vs. control cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Target: Probe for LC3B .

  • Interpretation:

    • LC3B-I (Cytosolic): ~14-16 kDa band.

    • LC3B-II (Autophagosomal): ~14 kDa band (migrates faster).

    • Result: A strong shift from LC3B-I to LC3B-II (increased lower band intensity) confirms autophagy.

    • Control: Probe for p-S6 Ribosomal Protein (Ser235/236) .[1] This signal should be completely abolished by this compound.

Protocol B: Visualizing Cytoskeleton (Phalloidin Staining)

Purpose: To visualize actin depolymerization vs. apoptotic blebbing.

  • Fixation: Fix cells in 4% Paraformaldehyde (15 min, RT).

  • Permeabilization: 0.1% Triton X-100 (5 min).

  • Staining:

    • F-Actin: Phalloidin-Alexa Fluor 488 (1:1000).

    • Nuclei: DAPI (1 µg/mL).

  • Imaging:

    • Control: Strong cortical actin rings and stress fibers.

    • Treated: Loss of stress fibers; actin aggregates in the cell center; "collapsed" morphology.

Frequently Asked Questions (FAQ)

Q: What is the typical IC50 for this compound? A: In cellular assays, the IC50 is typically in the low nanomolar range (5–50 nM) for sensitive lines (e.g., PIK3CA-mutant breast cancer). Using concentrations >1 µM is generally unnecessary and increases the risk of off-target toxicity and precipitation.

Q: Can I use this compound in vivo? A: Yes, but formulation is critical due to hydrophobicity. Common vehicles include 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline. Ensure a homogeneous suspension/solution before oral gavage.

Q: Why do my cells stop growing but don't die? A: This is the Cytostatic Effect . Dual inhibition induces a strong G0/G1 cell cycle arrest. Apoptosis (cell death) depends on the genetic background (e.g., presence of functional p53 or BCL-2 levels). To induce death, you may need to combine with a cytotoxic agent.

References

  • Molecular Mechanism of Dual Inhibition: Maira, S. M., et al. (2008). Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent antitumor activity. Molecular Cancer Therapeutics, 7(7), 1851–1863.

  • Morphological Changes (Autophagy & Actin): Fan, Q. W., et al. (2006). A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma. Cancer Cell, 9(5), 341-349. (Demonstrates the link between dual inhibition and vacuolization/autophagy).

  • Cytoskeletal Regulation by PI3K/mTOR: Qian, Y., et al. (2004). PI3K induced actin filament remodeling through Akt and p70S6K1: implication of essential role in cell migration. American Journal of Physiology-Cell Physiology, 286(5), C1167-C1177.

  • Compound Data (this compound): Chemical Structure and CAS Verification (CAS: 1013098-90-2). MolNova / PubChem Compound Summary.

Sources

PI3Kalpha/mTOR-IN-1 degradation and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Degradation Control, Handling Precautions, and Troubleshooting Guide
Part 1: Emergency Handling & Critical Alerts
🚨 CRITICAL SOLUBILITY WARNING

PI3Kalpha/mTOR-IN-1 has poor solubility compared to other pathway inhibitors.

  • Maximum Solubility in DMSO: ~3.2 mg/mL (approx. 10 mM).
  • Water Solubility: Insoluble.
  • Key Risk: The compound is highly sensitive to hygroscopic DMSO .[1] Using old or "wet" DMSO will cause immediate precipitation or failure to dissolve.
Immediate Action if Precipitate Forms: Do not filter. Sonicate at 40°C for 5-10 minutes. If precipitate persists, the stock is compromised by moisture and must be discarded.
Part 2: Technical Deep Dive & Mechanism

This compound is a potent, dual-target small molecule inhibitor designed to overcome feedback loop resistance often seen with single-agent PI3K inhibition.

  • Mechanism of Action: It functions as an ATP-competitive inhibitor, binding to the ATP-binding cleft of the p110α catalytic subunit of PI3K and the mTOR kinase domain.

  • Therapeutic Rationale: Blocking PI3Kα alone often leads to compensatory activation of mTORC1/S6K signaling. Dual inhibition shuts down both the upstream driver (PI3K) and the downstream effector (mTOR), preventing the "see-saw" effect of pathway reactivation.

Signaling Pathway & Inhibition Nodes

The following diagram illustrates the specific intervention points of this compound within the canonical pathway.

PI3K_Pathway RTK RTK / GPCR PI3K PI3K (p110α) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT (PKB) PIP3->AKT Recruitment PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation TSC TSC1/2 AKT->TSC Inhibition mTORC1 mTORC1 TSC->mTORC1 Inhibition (Relieved) S6K S6K1 mTORC1->S6K Translation Protein Translation (Cell Growth) S6K->Translation IN1 This compound IN1->PI3K Inhibits IN1->mTORC1 Inhibits

Figure 1: Dual inhibition mechanism targeting both p110α and mTORC1 complexes to prevent compensatory feedback loops.

Part 3: Troubleshooting Guide (Q&A)
Category 1: Solubility & Stock Preparation

Q: I tried to dissolve the powder in DMSO to make a 50 mM stock, but it remains cloudy. What is wrong? A: You have exceeded the solubility limit.

  • The Issue: The thermodynamic solubility limit of this compound in pure DMSO is approximately 10.3 mM (3.2 mg/mL) .

  • The Fix: You must dilute the mixture to bring the concentration down to 10 mM or lower.

  • Prevention: Always calculate stocks for 5 mM or 10 mM . Do not attempt higher concentrations.

Q: My stock solution was clear yesterday, but today I see crystals at the bottom of the vial. Can I use it? A: This indicates "crashing out" due to moisture absorption or temperature drop.

  • Cause: DMSO is hygroscopic (absorbs water from air). Even 1-2% water content can drastically reduce the solubility of this hydrophobic compound.

  • Protocol:

    • Seal the vial tightly.

    • Warm to 37°C in a water bath for 5–10 minutes.

    • Sonicate for 30 seconds.

    • Verification: If the solution clears, it is safe to use. If crystals remain, the compound has likely degraded or the water content is too high; discard the stock.

Category 2: Biological Activity & Stability [2][3]

Q: I am seeing high batch-to-batch variability in my IC50 values (7 nM vs 50 nM). Why? A: This is often a handling artifact rather than a compound defect.

  • Factor 1: Freeze-Thaw Cycles. Repeated cycling introduces moisture.

  • Factor 2: Plasticware Adsorption. Highly hydrophobic inhibitors like IN-1 can stick to polypropylene tubes.

  • Solution: Aliquot stocks immediately upon first dissolution into single-use glass or low-binding vials. Never re-freeze a thawed aliquot more than once.

Q: Can I store the diluted compound in cell culture media? A: No.

  • Reason: The compound is insoluble in water. In media, it will precipitate rapidly (within minutes to hours) if not bound to serum proteins immediately, leading to erratic dosing.

  • Best Practice: Perform the serial dilution in DMSO first, then spike into media immediately before adding to cells. Keep the final DMSO concentration <0.5% to avoid cytotoxicity.[4]

Part 4: Validated Handling Protocols
Protocol A: Master Stock Preparation (10 mM)

Objective: Create a stable, moisture-free stock solution.

  • Environment: Work in a desiccated environment or allow the product vial to equilibrate to room temperature before opening (prevents condensation).

  • Solvent: Use freshly opened , anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

  • Calculation:

    • Mass: 1 mg[1]

    • Volume DMSO required: 322.2 µL (for 10 mM).

    • Note: Do not round down the volume; precision is key for IC50 accuracy.

  • Dissolution:

    • Add DMSO.[4][5][6]

    • Vortex for 30 seconds.

    • Mandatory Step: Sonicate in a water bath at 37°C for 2–5 minutes until absolutely clear.

  • Storage: Aliquot into 10–20 µL volumes in amber vials. Store at -80°C (stable for 6 months).

Protocol B: In Vivo Formulation (Mouse/Rat)

Objective: Solubilize for IP/Oral administration without precipitation.

Due to poor aqueous solubility, a co-solvent system is required.

Recommended Formulation:

Component Percentage Function Order of Addition
1. DMSO (Stock) 10% Primary Solubilizer 1st
2. PEG300 40% Co-solvent/Stabilizer 2nd (Mix well)
3. Tween 80 5% Surfactant 3rd (Mix well)

| 4.[6] Saline | 45% | Bulking Agent | 4th (Add slowly) |

Procedure:

  • Dissolve compound in DMSO to create a high-concentration "pre-stock" (e.g., 25 mg/mL if heated, otherwise keep lower and adjust volume).

  • Add PEG300 and vortex until clear.

  • Add Tween 80 and vortex.[6]

  • Add Saline last.

  • Check: If the solution turns milky/cloudy, the compound has precipitated. Do not inject.

Part 5: Decision Logic for Troubleshooting

Use this logic flow to diagnose experimental failures related to the compound.

Troubleshooting_Logic Start Issue: Low Efficacy / Precipitation CheckSolubility Is Stock > 10mM? Start->CheckSolubility Dilute Dilute to 5-10mM Sonicate 37°C CheckSolubility->Dilute Yes CheckDMSO Was DMSO fresh/anhydrous? CheckSolubility->CheckDMSO No Discard Discard Stock. Moisture contamination. CheckDMSO->Discard No (Old DMSO) CheckMedia Added directly to Media? CheckDMSO->CheckMedia Yes ProtocolFix Pre-dilute in DMSO. Spike media immediately. CheckMedia->ProtocolFix Yes (Precipitation) CheckPlastic Used standard plastic tubes? CheckMedia->CheckPlastic No AdsorptionFix Switch to Glass/Low-Bind. Compound absorbed to plastic. CheckPlastic->AdsorptionFix Yes

Figure 2: Diagnostic workflow for identifying root causes of compound failure.

References
  • Fruman, D. A., et al. (2017). "The PI3K Pathway in Human Disease." Cell, 170(4), 605–635. Retrieved from [Link]

  • Vlahos, C. J., et al. (1994). "A Specific Inhibitor of Phosphatidylinositol 3-Kinase, 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002)."[5] Journal of Biological Chemistry. (Contextual reference for PI3K inhibitor solubility challenges).

Sources

Technical Support Center: Optimizing Incubation for PI3Kalpha/mTOR-IN-1

Author: BenchChem Technical Support Team. Date: February 2026

Product Support ID: TECH-GUIDE-PM-IN1 Compound Class: Dual PI3K


 / mTOR Inhibitor
Author:  Senior Application Scientist, Signal Transduction Unit
Executive Summary

You are likely using PI3Kalpha/mTOR-IN-1 (often cataloged as a specific chemical probe like VS-5584 or similar dual-class inhibitors) to completely shut down the PI3K/Akt/mTOR axis.

The Critical Error: Many researchers default to a standard 24-hour incubation for all assays. The Reality: For signaling analysis (Western Blot/ELISA), 24 hours is often too long. Dual inhibition induces a potent feedback loop release that can paradoxically restore upstream signaling (p-Akt T308) if the timing is off.

This guide optimizes your incubation times based on your specific readout: Target Engagement (Signaling) vs. Phenotypic Efficacy (Cell Death).

Module 1: The Kinetics of Inhibition

To maximize inhibition, you must distinguish between the molecular event (dephosphorylation) and the cellular event (apoptosis).

1. The "Golden Window" for Signaling (1–4 Hours)
  • Objective: Validate that this compound is hitting its targets (p110

    
     and mTORC1/2).
    
  • Mechanism: Phosphatases (like PP2A and PHLPP) act rapidly. Once the kinase is inhibited, the pre-existing phosphorylated pool is depleted within minutes to hours.

  • Optimal Time: 2 hours .

    • Why? At 2 hours, p-Akt (S473/T308) and p-S6K (T389) are typically at their nadir (lowest point).

2. The "Rebound" Danger Zone (6–24 Hours)
  • The Trap: If you wait 24 hours to check phosphorylation, you may see a return of p-Akt (specifically T308).

  • Mechanism: mTORC1 normally inhibits IRS-1 (a negative feedback loop). When you inhibit mTORC1, you relieve this suppression.[1] This stabilizes IRS-1, which sensitizes the cell to any residual growth factors, driving PI3K signaling back up despite the presence of the inhibitor [1].

3. The Phenotypic Window (24–72 Hours)
  • Objective: Measure IC50, apoptosis, or cell cycle arrest.

  • Optimal Time: 48–72 hours .

    • Why? Downstream executioners (Caspases, Cyclin D1 degradation) require sustained pathway suppression to trigger cell death.

Module 2: Visualizing the Feedback Loop

Understanding the S6K-IRS1 Negative Feedback Loop is essential for interpreting your data. If you see p-Akt rebound, your drug is working too well on mTORC1, not failing.

PI3K_Feedback_Loop RTK RTK / IRS-1 PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Phosphorylation mTOR mTORC1 Akt->mTOR S6K S6K1 mTOR->S6K S6K->RTK Negative Feedback (Relieved by Inhibition) Drug This compound Drug->PI3K Drug->mTOR

Figure 1: The Dual Inhibition Paradox.[2][3][4][5][6][7][8][9] Blocking mTORC1 (Blue) stops S6K (Green), which stops inhibiting IRS-1 (Red). This "relieves the brake" on upstream signaling, potentially causing a rebound in p-Akt if PI3K inhibition is incomplete.

Module 3: Optimized Experimental Workflows
Protocol A: Western Blot (Target Engagement)

Use this to prove the drug works mechanistically.

  • Seed Cells:

    
     cells/well (6-well plate). Adhere overnight.
    
  • Starvation (Optional but Recommended): Serum-starve (0.1% FBS) for 4 hours to reduce basal noise.

  • Treatment: Add this compound.

    • Dose:

      
       to 
      
      
      
      the biochemical IC50 (typically 100 nM – 500 nM).
  • Incubation Time Course:

    • 0 min: Untreated Control.

    • 30 min: Rapid dephosphorylation starts.

    • 2 hours (CRITICAL): Maximal inhibition of p-S6K and p-Akt.

    • 24 hours: Check for "Rebound" (p-Akt T308 recovery).

  • Lysis: Use RIPA buffer + Phosphatase Inhibitors (Sodium Orthovanadate + NaF) immediately on ice.

Protocol B: Viability Assay (IC50)

Use this to prove the drug kills cancer cells.

  • Seed Cells: 2,000–5,000 cells/well (96-well plate).

  • Treatment: Serial dilution of this compound.

  • Incubation: 72 Hours .

    • Note: 24 hours is insufficient for PI3K inhibitors to induce measurable apoptosis in solid tumors. They are often cytostatic first.

  • Readout: CTG (CellTiter-Glo) or MTT.

Module 4: Troubleshooting & FAQ

Q1: I see inhibition of p-S6K, but p-Akt (T308) levels are higher than control. Why? A: You are likely looking at the 24-hour mark . You have successfully inhibited mTORC1, relieving the feedback loop.[1] However, the PI3K inhibition component might be insufficient to counteract the massive upregulation of IRS-1 signaling.

  • Solution: Check an earlier time point (2 hours). If inhibition works at 2h but fails at 24h, dose higher or re-dose at 12 hours to maintain suppression [2].

Q2: My IC50 is much higher (weaker) than the datasheet says. Is the drug bad? A: Check your FBS (Fetal Bovine Serum) concentration. PI3K inhibitors are highly protein-bound.

  • Solution: If your assay uses 10% FBS, the "free fraction" of the drug might be <5%. Try running the assay in 1% FBS or adjusting the dose range up by 10-fold to account for serum binding [3].

Q3: Should I look at p-Akt S473 or T308? A: Look at both , but they tell you different things.

  • p-Akt S473: Directly regulated by mTORC2.[1][10] This is the best marker for the "mTOR" half of your dual inhibitor.

  • p-Akt T308: Regulated by PDK1 (downstream of PI3K/PIP3). This is the best marker for the "PI3K" half.

Module 5: Data Summary Table
ReadoutTargetOptimal TimeExpected Result (Inhibition)
p-S6K (T389) mTORC11 - 2 Hours>90% decrease (Very sensitive)
p-Akt (S473) mTORC22 - 4 Hours>80% decrease
p-Akt (T308) PI3K / PDK11 - 2 HoursDecrease (May rebound >12h)
Cleaved PARP Apoptosis48 - 72 HoursIncrease (Band appearance)
Cyclin D1 Cell Cycle24 HoursDecrease (G1 Arrest)
References
  • Rozengurt, E., et al. (2014). "Suppression of feedback loops mediated by PI3K/mTOR induces multiple overactivation of compensatory pathways: an unintended consequence leading to drug resistance."[10][11] Molecular Cancer Therapeutics.[11]

  • Rodrik-Outmezguine, V. S., et al. (2011). "mTOR kinase inhibition causes feedback-dependent biphasic regulation of AKT signaling."[1] Cancer Discovery.

  • SelleckChem / MCE Technical Data. "General Guidelines for PI3K Inhibitor Cell-Based Assays." (Standard industry consensus on serum binding effects for hydrophobic kinase inhibitors).

Sources

Validation & Comparative

Technical Comparison Guide: PI3Kalpha/mTOR-IN-1 vs. GDC-0941 in Glioblastoma Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between GDC-0941 (Pictilisib) and the dual-target probe PI3Kalpha/mTOR-IN-1 (often associated with the pyrido-pyrimidinone class, structurally related to PF-04691502).[1]

The content focuses on their application in Glioblastoma (GBM) models, addressing the critical challenges of pathway feedback loops and blood-brain barrier (BBB) permeability.[1]

Executive Summary: The Strategic Divergence

In the context of Glioblastoma Multiforme (GBM), the PI3K/Akt/mTOR pathway is hyperactivated in >80% of cases (via PTEN loss or EGFR amplification).[1] However, monotherapy often fails due to compensatory feedback loops.[1]

  • GDC-0941 (Pictilisib): A highly selective Pan-PI3K inhibitor .[1] It effectively shuts down the upstream signal (PI3Kα/δ) but often leads to a paradoxical reactivation of Akt via the loss of the mTORC1-S6K negative feedback loop.[1]

  • This compound: A designated Dual PI3K/mTOR inhibitor .[2] By simultaneously targeting the catalytic cleft of p110α and mTOR, it theoretically prevents the feedback loop, ensuring sustained suppression of p-Akt (S473) and downstream effectors (S6K, 4E-BP1).[1]

Quick Selection Matrix
FeatureGDC-0941 (Pictilisib) This compound
Primary Target Class I PI3K (Pan-isoform)PI3Kα + mTOR (Dual)
Mechanism ATP-competitive (Upstream)ATP-competitive (Vertical Blockade)
Feedback Loop Risk: Induces p-Akt reboundAdvantage: Blocks p-Akt rebound
GBM Potency (In Vitro) Moderate (IC50: 50–500 nM)High (IC50: <50 nM typical)
BBB Permeability Limited (P-gp substrate)Variable (Compound-dependent)
Toxicity Profile Hyperglycemia, RashHigher toxicity (Mucositis, Immunosuppression)

Mechanistic Analysis & Pathway Logic[1]

The failure of PI3K inhibitors in GBM is often attributed to the "S6K Feedback Loop."[1] When mTORC1 is inhibited (or when PI3K is inhibited without covering mTOR), the cell upregulates receptor tyrosine kinases (RTKs) like IGF-1R, reactivating Akt.[1]

Diagram: Dual vs. Pan Inhibition Signaling Architecture

The following diagram illustrates how this compound circumvents the resistance mechanism inherent to GDC-0941.

G cluster_0 Mechanism of Action RTK RTK / GPCR PI3K PI3K (p110α) RTK->PI3K Activate PIP3 PIP3 PI3K->PIP3 Akt Akt (PKB) PIP3->Akt PDK1 mTORC1 mTORC1 Akt->mTORC1 Activate S6K S6K mTORC1->S6K S6K->RTK Inhibits (Normal State) Feedback Negative Feedback (Loss leads to Akt Rebound) GDC GDC-0941 (Pan-PI3K) GDC->PI3K Blocks IN1 This compound (Dual) IN1->PI3K Blocks IN1->mTORC1 Blocks

Caption: GDC-0941 blocks PI3K only, risking S6K-mediated feedback. IN-1 vertically inhibits both nodes.

Comparative Performance Data (GBM Models)[1]

In Vitro Efficacy (U87MG & U251 Cell Lines)

Dual inhibitors typically demonstrate superior cytotoxicity in PTEN-null cell lines (like U87MG) compared to single-node inhibitors.[1]

MetricGDC-0941This compoundBiological Interpretation
IC50 (PI3Kα) ~3 nM< 10 nMBoth are potent upstream blockers.[1]
IC50 (mTOR) ~580 nM (Weak)< 20 nM (Potent)Key Difference: IN-1 effectively silences mTORC1/2.[1]
p-Akt (S473) Status Transient decrease, often rebounds at 24h.[1]Sustained suppression at 24-48h.IN-1 prevents the compensatory phosphorylation of Akt.
Apoptosis (Caspase-3) Moderate induction.[1]Strong induction.[3]Simultaneous blockade drives cells into apoptosis rather than G1 arrest.
The Blood-Brain Barrier (BBB) Challenge

Critical Warning: While this compound shows superior cellular potency, its utility in vivo is dictated by BBB penetration.[1]

  • GDC-0941: Is a known substrate for P-glycoprotein (P-gp) and BCRP efflux pumps. Brain concentrations are often <5% of plasma levels unless efflux transporters are inhibited.[1]

  • This compound: Most dual inhibitors (e.g., Dactolisib, Apitolisib) suffer from poor BBB penetration and high molecular weight (>450 Da).[1]

  • Recommendation: For in vivo orthotopic models, verify BBB permeability early. If the compound is not BBB-penetrant, intracranial delivery (convection-enhanced delivery) may be required.[1]

Experimental Protocols

Protocol A: Validating "Vertical Blockade" (Western Blot)

To confirm the superiority of IN-1 over GDC-0941, you must demonstrate the suppression of the feedback loop.[1]

Objective: Compare sustained inhibition of p-Akt and p-S6. Cell Lines: U87MG (PTEN null) or LN229 (PTEN WT).[1]

Workflow Steps:

  • Seeding: Seed

    
     cells/well in 6-well plates. Adhere overnight.
    
  • Starvation: Serum-starve (0.5% FBS) for 4 hours to synchronize signaling.

  • Treatment:

    • Vehicle (DMSO)

    • GDC-0941 (1 µM)[1]

    • This compound (100 nM and 500 nM)[1]

    • Timepoints: 2h (early) and 24h (late/rebound).[1]

  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).

  • Detection Targets:

    • p-Akt (S473): Marker of mTORC2/PI3K activity.[1]

    • p-Akt (T308): Marker of PDK1/PI3K activity.[1]

    • p-S6 (S235/236): Marker of mTORC1 activity.[1]

    • Total Akt/S6: Loading controls.

Expected Result:

  • GDC-0941: At 24h, p-S6 is low, but p-Akt (S473) may return to baseline (Rebound).[1]

  • IN-1: At 24h, both p-S6 and p-Akt (S473) remain completely suppressed.[1]

Protocol B: Synergistic Viability Assay (CTG)

GBM cells are highly adaptive.[1] Testing these compounds in combination with Temozolomide (TMZ) is standard practice.[1]

Workflow Diagram:

Experiment Seed Seed U87MG (3000 cells/well) Treat Drug Treatment (72 Hours) Seed->Treat Adhere 24h Read CellTiter-Glo (Luminescence) Treat->Read Add Reagent Analyze Calculate IC50 & Synergy (Bliss) Read->Analyze Data Output

Caption: Standard workflow for assessing cytotoxicity and synergy in GBM models.

  • Plate Format: 96-well white-walled plates.

  • Dosing: 9-point serial dilution (e.g., 10 µM down to 1 nM).

  • Readout: Measure ATP levels (luminescence) after 72h.

  • Analysis: Use GraphPad Prism (Non-linear regression, sigmoidal dose-response).[1]

References

  • Folkes, A. J., et al. (2008). "The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer."[1] Journal of Medicinal Chemistry.

  • Le, P. T., et al. (2013). "Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR."[1] Bioorganic & Medicinal Chemistry Letters. (Describes the structural basis for dual inhibitors like IN-1/PF-04691502).

  • Fan, Q. W., et al. (2006). "A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma."[1] Cancer Cell.[1] (Foundational paper on why Dual inhibition beats Pan-PI3K in GBM).

  • Sarkaria, J. N., et al. (2018). "Is the blood-brain barrier really disrupted in all glioblastomas? A critical assessment of existing clinical data." Neuro-Oncology. (Critical context for drug delivery limitations). [1]

  • RCSB Protein Data Bank. "Structure 4FA6: Crystal structure of PI3K gamma with dual inhibitor."[1] [1]

Sources

PI3Kalpha/mTOR-IN-1 efficacy compared to pan-PI3K inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

PI3Kα/mTOR-IN-1 (CAS: 1013098-90-2) represents a specialized class of "vertical" pathway inhibitors designed to overcome the intrinsic resistance mechanisms often observed with first-generation pan-PI3K inhibitors. While pan-PI3K inhibitors (e.g., Buparlisib, Pictilisib) target all Class I PI3K isoforms (


) horizontally, they frequently fail to suppress the compensatory feedback loops driven by mTORC1/S6K1.

This guide analyzes the mechanistic superiority of PI3Kα/mTOR-IN-1, which selectively targets the oncogenic PI3K


 isoform and the downstream mTOR kinase, effectively shutting down the signaling axis at both the initiation and effector stages.

Part 1: Mechanistic Architecture & Signaling Dynamics

The "Vertical Blockade" Advantage

The primary failure mode of pan-PI3K inhibitors is the reactivation of AKT via feedback loops. When mTORC1 is inhibited (or when PI3K is inhibited without covering mTOR), the negative feedback on IRS-1 is relieved, leading to hyper-activation of upstream receptor tyrosine kinases (RTKs) and a rebound in PIP3 signaling.

PI3Kα/mTOR-IN-1 employs a dual-targeting strategy:

  • Upstream: Potent inhibition of PI3K

    
     (IC
    
    
    
    ~7 nM), the isoform most frequently mutated in solid tumors (e.g., PIK3CA mutations).
  • Downstream: Direct inhibition of mTOR (K

    
     ~10.6 nM), preventing mTORC2-mediated phosphorylation of AKT-S473 and blocking protein synthesis via mTORC1.
    
Pathway Visualization

The following diagram illustrates the differential impact of Pan-PI3K inhibition versus Dual PI3Kα/mTOR inhibition on signaling feedback loops.

PI3K_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK RTK (Growth Factor Receptor) PI3K PI3K Class I (α/β/γ/δ) RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 AKT AKT (PKB) PIP3->AKT Recruitment (PH Domain) PI3K->PIP3 Phosphorylation PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation S6K1->RTK Negative Feedback (Degradation of IRS1) mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) PanInhibitor Pan-PI3K Inhibitors (Buparlisib/Pictilisib) PanInhibitor->PI3K Blocks All Isoforms DualInhibitor PI3Kα/mTOR-IN-1 DualInhibitor->PI3K Blocks PI3Kα DualInhibitor->mTORC1 Blocks mTOR DualInhibitor->mTORC2 Blocks mTOR

Caption: Schematic of PI3K/AKT/mTOR signaling. Red dashed line indicates the S6K1-IRS1 negative feedback loop. Dual inhibition (Green hexagon) blocks both the upstream driver and the downstream effector, preventing feedback reactivation.

Part 2: Comparative Efficacy Profiling

Biochemical Potency (Cell-Free & Cellular)

The data below contrasts PI3Kα/mTOR-IN-1 with standard pan-PI3K inhibitors. Note the specific potency of IN-1 against the Alpha isoform and mTOR, compared to the broad but often less potent mTOR coverage of pan-inhibitors.

Table 1: Inhibitory Profile Comparison (IC


 / K

values)
Target KinasePI3Kα/mTOR-IN-1 (Dual)Buparlisib (BKM120) (Pan-PI3K)Pictilisib (GDC-0941) (Pan-PI3K)
PI3K

7 nM (Cell IC

)
52 nM3 nM
PI3K

>1000 nM (Selectivity >100x)166 nM33 nM
mTOR 10.6 nM (K

)
>5000 nM (Inactive)>1000 nM (Weak)
p-AKT (S473) Potent Inhibition (prevents mTORC2)Variable (Rebound possible)Potent Inhibition
p-S6 (S235/236) Potent InhibitionWeak/Transient InhibitionModerate Inhibition

Data Sources: Le PT et al. (2012); Maira SM et al. (2012); Folkes AJ et al. (2008).

Biological Outcome Analysis
  • Pan-PI3K Inhibitors: Often induce G1 cell cycle arrest but may fail to induce apoptosis in PIK3CA-mutant lines due to incomplete shutdown of survival signaling (mTORC1 remains active via alternative pathways or incomplete inhibition).

  • PI3Kα/mTOR-IN-1: Demonstrates superior cytotoxicity in PIK3CA-mutant cell lines (e.g., HCT116, MCF-7). The simultaneous blockade of mTOR leads to a more profound collapse of protein synthesis and induction of apoptosis (PARP cleavage).

Part 3: Experimental Protocols

To validate the efficacy of PI3Kα/mTOR-IN-1 in your specific model, use the following self-validating workflows.

Workflow 1: Assessment of Phospho-Signaling (Western Blot)

This protocol is designed to verify the "Dual" mechanism. You must probe for both upstream (AKT) and downstream (S6) targets.

Reagents:

  • Lysis Buffer: RIPA + Protease/Phosphatase Inhibitor Cocktail (Critical: NaF and Na3VO4 must be fresh).

  • Primary Antibodies: p-AKT (Ser473), Total AKT, p-S6 (Ser235/236), Total S6, p-4EBP1.

Step-by-Step Protocol:

  • Seeding: Seed cells (e.g., MCF-7) at

    
     cells/well in 6-well plates. Allow 24h attachment.
    
  • Starvation (Optional but Recommended): Serum-starve (0.1% FBS) for 12h to synchronize signaling.

  • Treatment:

    • Control: DMSO (0.1%).

    • Comparator: Buparlisib (1

      
      M).
      
    • Test: PI3Kα/mTOR-IN-1 (Dose titration: 10, 50, 100, 500 nM).

    • Duration: Treat for 2 hours (fast signaling dynamics).

  • Stimulation: Stimulate with Insulin (100 nM) or EGF (50 ng/mL) for 15 minutes before lysis to maximize pathway dynamic range.

  • Lysis & Blotting: Harvest lysates. Normalize protein (BCA assay). Run SDS-PAGE.

  • Validation Criteria:

    • Success: IN-1 must abolish both p-AKT (S473) and p-S6.

    • Failure (Pan-phenotype): If p-S6 remains detectable despite p-AKT loss, mTORC1 is not fully inhibited.

Workflow 2: Cell Viability & IC50 Determination

Method: CTG (CellTiter-Glo) or MTT Assay.

  • Plate Format: 96-well white opaque plates (for CTG).

  • Density: 3,000 - 5,000 cells/well.

  • Dosing: 9-point serial dilution (1:3) starting at 10

    
    M.[1]
    
  • Incubation: 72 hours.

  • Calculation: Non-linear regression (Sigmoidal dose-response) to calculate IC

    
    .
    
Experimental Workflow Diagram

Experimental_Workflow cluster_Assays Readouts Start Cell Seeding (PIK3CA Mutant Lines) Treat Drug Treatment (IN-1 vs Pan-PI3K) Start->Treat WB Western Blot (2h Treatment) Treat->WB Signaling Check Viability Cell Viability (72h Treatment) Treat->Viability Efficacy Check Analysis Data Analysis (IC50 & Densitometry) WB->Analysis Viability->Analysis

Caption: Dual-stream validation workflow ensuring both mechanistic confirmation (Western Blot) and phenotypic outcome (Viability).

Part 4: Critical Assessment & References

Advantages
  • Resistance Breaking: Effective in tumors with high intrinsic feedback loop activity where pan-PI3K inhibitors cause rebound activation.

  • Isoform Specificity: By targeting Alpha specifically (rather than Beta/Delta/Gamma), it potentially reduces immune-related toxicity (e.g., colitis associated with PI3K

    
     inhibition) compared to pan-inhibitors, although hyperglycemia (Alpha-mediated) remains a risk.
    
Limitations
  • Toxicity Window: Dual inhibition of PI3K and mTOR is potently toxic to normal tissues. Dose-limiting toxicities (mucostitis, hyperglycemia, rash) are common challenges in this class.

  • Solubility: Many dual inhibitors suffer from poor aqueous solubility, requiring specialized formulation (e.g., cyclodextrins) for in vivo studies.

References
  • Le PT, et al. "Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kalpha and mTOR."[2] Bioorganic & Medicinal Chemistry Letters, 2012.[2]

  • Maira SM, et al. "Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor." Molecular Cancer Therapeutics, 2012.

  • Folkes AJ, et al. "The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase." Journal of Medicinal Chemistry, 2008.

  • Thorpe LM, Yuzugullu H, Zhao JJ. "PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting." Nature Reviews Cancer, 2015.

Sources

Deep Dive: PI3Kα/mTOR-IN-1 vs. The PIKK Family – Specificity & Cross-Reactivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive "Publish Comparison Guide" for PI3Kα/mTOR-IN-1 , structured to meet the needs of researchers and drug developers.

Executive Summary: The Specificity Challenge

PI3Kα/mTOR-IN-1 (chemically identified as Compound 1 in Le et al., 2012) is a potent, ATP-competitive dual inhibitor designed to target the Class I PI3K alpha isoform (


) and the mechanistic target of rapamycin (mTOR).

While its primary efficacy lies in blocking the PI3K/AKT/mTOR proliferative axis, a critical and often overlooked challenge in using such dual inhibitors is their cross-reactivity with other PIKK (Phosphatidylinositol 3-kinase-related kinase) family members , specifically DNA-PKcs , ATM , and ATR . These kinases share high structural homology within their ATP-binding clefts.

Why this matters: Unintended inhibition of DNA-PK or ATM can induce "synthetic lethality" or severe toxicity by crippling the cell’s DNA Damage Response (DDR), confounding experimental results where only metabolic signaling inhibition was intended. This guide objectively compares PI3Kα/mTOR-IN-1 against established benchmarks and outlines the necessary validation steps for your specific model.

Compound Profile & Mechanism[1][2][3][4][5]

FeatureSpecification
Compound Name PI3Kα/mTOR-IN-1
CAS Number 1013098-90-2
Chemical Class Pyrrolidinyl pyrido pyrimidinone
Primary Targets PI3Kα (

cell: 7 nM;

: 12.5 nM) mTOR (

: 10.6 nM)
Mechanism Reversible, ATP-competitive inhibitor. Binds to the kinase hinge region (Val851 in PI3Kα).
Key Structural Feature The pyrrolidinyl moiety is optimized to fit the specificity pocket of PI3Kα, theoretically reducing affinity for the broader PIKK family compared to earlier imidazoquinoline scaffolds.

The PIKK Family Homology Challenge

The PIKK family members—mTOR, ATM, ATR, DNA-PKcs, and SMG1 —share a conserved kinase domain structure. Dual PI3K/mTOR inhibitors often "leak" activity onto DNA-PKcs due to the high similarity in the ATP-binding hinge region.

Visualization: PIKK Signaling & Cross-Reactivity Risk

The following diagram illustrates the intended targets (Blue) versus potential off-target liabilities (Red) within the PIKK family.

PIKK_Family_Crosstalk cluster_Targets Intended Targets (Metabolic/Growth) cluster_OffTargets Potential Off-Targets (DNA Damage Response) PI3K PI3Kα (Class I) mTOR mTOR (C1 & C2) PI3K->mTOR AKT Signaling DNAPK DNA-PKcs (NHEJ Repair) NHEJ Repair NHEJ Repair DNAPK->NHEJ Repair ATM ATM (DSB Repair) Checkpoint (Chk2) Checkpoint (Chk2) ATM->Checkpoint (Chk2) ATR ATR (Rep. Stress) IN1 PI3Kα/mTOR-IN-1 IN1->PI3K Potent Inhibition (Ki ~12 nM) IN1->mTOR Potent Inhibition (Ki ~10 nM) IN1->DNAPK Risk: Structural Homology IN1->ATM Lower Risk

Caption: PI3Kα/mTOR-IN-1 targets the metabolic axis (Blue). Due to ATP-pocket homology, validation is required to ensure no interference with the DNA repair axis (Red).

Comparative Profiling: IN-1 vs. Alternatives

The following table synthesizes data from biochemical profiling and structural activity relationships (SAR). Unlike the "dirty" inhibitor BEZ235, PI3Kα/mTOR-IN-1 utilizes a pyridopyrimidinone scaffold designed for improved selectivity, though DNA-PKcs remains the primary off-target risk.

FeaturePI3Kα/mTOR-IN-1 BEZ235 (Dactolisib) Alpelisib (BYL719) KU-0063794
Primary Class Dual PI3K/mTORDual PI3K/mTORPI3Kα SelectivemTOR Selective
PI3Kα Potency ++++ (7 nM)++++ (4 nM)++++ (5 nM)-
mTOR Potency ++++ (10 nM)++++ (2 nM)+ (> 1 µM)++++ (10 nM)
DNA-PKcs Cross-Reactivity Low/Moderate Risk (Scaffold dependent)High (

~2-10 nM)
Very Low Low
ATM/ATR Cross-Reactivity Low Risk Moderate (

~100 nM)
Very Low Low
Use Case Potent dual blockade with improved lipophilicity (LipE).Clinical benchmark, but high toxicity due to pan-PIKK inhibition.Specific PI3Kα mutant targeting.Dissecting mTOR vs. PI3K function.

Expert Insight:

  • BEZ235 is a "pan-PIKK" inhibitor in practice, often shutting down DNA repair alongside metabolism.

  • PI3Kα/mTOR-IN-1 offers a cleaner profile than BEZ235, but DNA-PKcs inhibition is a common feature of the pyridopyrimidinone class (e.g., PF-04691502). You must validate this if your model involves DNA damage agents (e.g., Doxorubicin, Radiation).

Experimental Validation Protocols

Do not rely solely on vendor claims. Use these self-validating protocols to confirm the selectivity of PI3Kα/mTOR-IN-1 in your specific cell line.

Workflow: PIKK Selectivity Validation

Validation_Workflow cluster_Details Experimental Conditions Step1 Step 1: Induction Step2 Step 2: Treatment Step1->Step2 Cond1 Induce DSBs: Doxorubicin (0.5 µM) or IR (4 Gy) Step3 Step 3: Readout Step2->Step3 Cond2 Add PI3Kα/mTOR-IN-1 (Dose Response: 10nM - 1µM) Cond3 Western Blot Targets: 1. p-AKT (S473) [Efficacy] 2. p-DNA-PKcs (S2056) [Off-Target] 3. p-ATM (S1981) [Off-Target]

Caption: A 3-step workflow to distinguish on-target efficacy (p-AKT reduction) from off-target PIKK inhibition (p-DNA-PKcs/p-ATM reduction).

Protocol 1: Cell-Based DNA Damage Response (DDR) Profiling

Objective: Determine if PI3Kα/mTOR-IN-1 inhibits DNA-PKcs or ATM at therapeutic concentrations.

  • Cell Seeding: Seed cells (e.g., HeLa or U2OS) at 70% confluency.

  • Pre-treatment: Treat cells with PI3Kα/mTOR-IN-1 at 10 nM, 100 nM, and 1 µM for 1 hour. Include BEZ235 (100 nM) as a positive control for PIKK inhibition.

  • Damage Induction: Add Doxorubicin (0.5 µM) or expose to Ionizing Radiation (4 Gy) to activate ATM and DNA-PKcs. Incubate for 1-2 hours.

  • Lysis: Lyse cells in RIPA buffer supplemented with phosphatase inhibitors.

  • Western Blot Analysis:

    • Efficacy Marker: Anti-p-AKT (Ser473). Expectation: Loss of signal at all doses.

    • DNA-PK Marker: Anti-p-DNA-PKcs (Ser2056). Expectation: Signal should remain strong if IN-1 is selective. Loss of signal indicates cross-reactivity.

    • ATM Marker: Anti-p-ATM (Ser1981).

Protocol 2: In Vitro Kinase Assay (Biochemical)

For precise


 determination, use the ADP-Glo™ Kinase Assay  (Promega).
  • Enzyme System: Recombinant DNA-PKcs/Ku complex (Promega #V5811).

  • Substrate: p53 peptide or similar DNA-PK substrate.

  • Reaction: Incubate kinase + substrate + ATP + PI3Kα/mTOR-IN-1 (serial dilution) for 60 min.

  • Detection: Add ADP-Glo reagent to stop reaction and deplete ATP. Add Kinase Detection Reagent to convert ADP to light.

  • Analysis: Plot RLU vs. log[Inhibitor]. If

    
     nM, the compound is not  selective against DNA-PKcs.
    

References

  • Le, P. T., et al. (2012).[1] "Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR."[1] Bioorganic & Medicinal Chemistry Letters, 22(15), 5098-5103.[1]

  • Maira, S. M., et al. (2008). "Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent antiproliferative activity." Molecular Cancer Therapeutics, 7(7), 1851-1863.

  • Blackford, A. N., & Jackson, S. P. (2017). "ATM, ATR, and DNA-PK: The Trinity at the Heart of the DNA Damage Response." Molecular Cell, 66(6), 801-817.

  • Knight, Z. A., et al. (2006). "A Pharmacological Map of the PI3-K Family Defines a Role for p110α in Insulin Signaling." Cell, 125(4), 733-747.

Sources

Safety Operating Guide

Personal protective equipment for handling PI3Kalpha/mTOR-IN-1

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Classification

PI3Kalpha/mTOR-IN-1 is a dual inhibitor targeting the phosphoinositide 3-kinase (PI3K) alpha isoform and the mammalian target of rapamycin (mTOR). Because it targets fundamental cell survival and proliferation pathways, this compound must be classified and handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) .

Unlike standard laboratory reagents, the biological activity of this inhibitor means it can exert cytostatic or cytotoxic effects on healthy human tissues at microgram levels. This guide utilizes the Precautionary Principle : in the absence of a compound-specific Occupational Exposure Limit (OEL), we default to Occupational Exposure Band (OEB) 4 standards (OEL < 10


g/m

).
The Biological Basis of Risk

To understand the safety requirements, one must understand the mechanism. This compound blocks the PI3K/AKT/mTOR signaling cascade, which regulates cell growth, metabolism, and survival. Accidental exposure can disrupt insulin signaling (leading to hyperglycemia) and suppress immune function.

PI3K_Pathway_Risk GrowthFactors Growth Factors (Insulin/IGF-1) Receptor RTK Receptor GrowthFactors->Receptor PI3K PI3K Alpha (Target 1) Receptor->PI3K Activates AKT AKT (Protein Kinase B) PI3K->AKT Phosphorylation mTOR mTOR Complex (Target 2) AKT->mTOR Activates CellResponse Cell Growth & Survival mTOR->CellResponse Promotes Toxicity TOXICITY RISK: Hyperglycemia, Immunosuppression, Reproductive Harm Inhibitor This compound Inhibitor->PI3K Blocks Inhibitor->mTOR Blocks Inhibitor->Toxicity Systemic Exposure

Figure 1: Mechanism of Action and Associated Risks. Dual inhibition of PI3K and mTOR disrupts critical homeostatic loops, necessitating strict containment to prevent systemic toxicity.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. They are designed to create a double-barrier system between the operator and the compound.[1]

PPE CategorySolid State Handling (Weighing/Transfer)Solution Handling (Pipetting/Dilution)Rationale & Technical Note
Respiratory N95 or P100 (if outside isolator) or PAPR Surgical Mask (if in Biosafety Cabinet)Powders aerosolize easily. Solutions are less volatile but risk splash. Engineering controls (Fume Hood) are primary; PPE is secondary.
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Double Nitrile Gloves Critical: DMSO (common solvent) permeates latex instantly, carrying the toxin through the skin. Nitrile offers >480 min breakthrough time.
Eye/Face Chemical Safety Goggles Safety Glasses with side shieldsGoggles seal against airborne dust. Glasses protect against splashes.
Body Tyvek® Lab Coat (Impervious) with elastic cuffsStandard Lab Coat (Cotton/Poly)Tyvek prevents dust retention on clothing, which can migrate home (secondary exposure).
Footwear Closed-toe, non-absorbentClosed-toe, non-absorbentShoe covers recommended for spill-prone areas.

Operational Protocol: Safe Handling & Weighing

The highest risk of exposure occurs during the transition from Solid


 Solution . Static electricity can cause the powder to "jump" or disperse.
Pre-Operational Checklist
  • Verify Engineering Controls: Ensure the Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2 preferred) is certified and operating at face velocity >100 fpm.

  • Prepare Solvents: Pre-calculate the volume of DMSO or water required.

  • Deactivation Agent: Have a spray bottle of 10% Bleach or 1N NaOH ready for immediate decontamination.

Step-by-Step Workflow

Handling_Workflow Start Start: Don PPE Balance Analytical Balance (Inside Hood) Start->Balance Static Static Control: Use Anti-Static Gun Balance->Static Weigh Weigh Solid (Closed Vessel) Static->Weigh Minimize Dust Dissolve Add Solvent (DMSO/Water) Weigh->Dissolve Create Stock Clean Wet Wipe Exterior Dissolve->Clean Decontaminate Waste Disposal: Solid Waste Bin Clean->Waste Wipes & Tips

Figure 2: Safe Weighing and Solubilization Workflow. Note the critical step of static control to prevent powder dispersion.

Detailed Protocol:

  • Static Neutralization: Use an ionizing fan or anti-static gun on the vial before opening. Kinase inhibitors are often fluffy, electrostatic powders.

  • Weighing: Never weigh directly onto the balance pan. Use a pre-tared glass vial or weighing boat.

    • Technique: Open the stock vial only inside the hood. Transfer using a disposable spatula.

  • Solubilization: Add the solvent (e.g., DMSO) directly to the weighing vial if possible to avoid transfer losses and dust generation.

    • Self-Validation: If you see dust on the balance surface, your containment has failed. Stop, alert safety officer, and clean.

  • Decontamination: Wipe the exterior of the stock solution vial with an alcohol wipe before removing it from the hood.

Emergency Response & Disposal

Accidental Spill Management
  • Powder Spill: DO NOT sweep. Cover with wet paper towels (soaked in 10% bleach) to prevent aerosolization, then wipe up.

  • Liquid Spill: Absorb with vermiculite or specific chemical spill pads.

  • Skin Contact: Wash immediately with soap and copious water for 15 minutes. Do not use alcohol on skin (it enhances absorption).

Waste Disposal[2][3]
  • Solids: All gloves, weighing boats, and contaminated wipes must go into Hazardous Chemical Waste (Incineration stream).

  • Liquids: Collect in a dedicated "Cytotoxic/HPAPI" liquid waste container. Do not pour down the drain.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2016).[2] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention. [Link]

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs.[3][4] OSHA Safety and Health Topics. [Link]

  • Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting. Nature Reviews Cancer, 15(1), 7–24. [Link]

  • SafeBridge Consultants. (2020). Occupational Health and Safety Aspects of Potent Compound Safety.[5][Link]

Sources

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